Product packaging for Cedazuridine(Cat. No.:CAS No. 1141397-80-9)

Cedazuridine

Numéro de catalogue: B1668773
Numéro CAS: 1141397-80-9
Poids moléculaire: 268.21 g/mol
Clé InChI: VUDZSIYXZUYWSC-DBRKOABJSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Myelodysplastic syndromes (MDS) are a group of hematopoietic neoplasms that give rise to variable cytopenias progressing to secondary acute myeloid leukemia (sAML), which is invariably fatal if untreated. Hypomethylating agents such as [decitabine] and [azacitidine] are used to treat MDS through inducing DNA hypomethylation and apoptosis of cancerous cells. Although effective, these compounds are rapidly metabolized by cytidine deaminase (CDA) prior to reaching systemic circulation when administered orally, necessitating intramuscular or intravenous administration routes. Cedazuridine is a fluorinated tetrahydrouridine derivative specifically designed to inhibit CDA and facilitate oral administration of hypomethylating agents. this compound was first reported in 2014, and was subsequently approved by the FDA on July 7, 2020, in combination with [decitabine] for sale by Astex Pharmaceuticals Inc under the name INQOVI®.
This compound is a small molecule inhibitor of cytidine deaminase that is used as a pharmacoenhancer of decitabine to increase oral bioavailability of this DNA methylase inhibitor treatment of myelodysplastic syndromes. The combination of oral decitabine and this compound is associated with a low rate of minor serum enzyme elevations during therapy that is usually attributed to decitabine. The oral combination has not been linked to cases of clinically apparent liver injury.
This compound is an orally available synthetic nucleoside analog derived from tetrahydrouridine (THU) and cytidine deaminase inhibitor (CDAi), that can potentially be used to prevent the breakdown of cytidines. Upon oral administration, this compound binds to and inhibits CDA, an enzyme primarily found in the gastrointestinal (GI) tract and liver that catalyzes the deamination of cytidine and cytidine analogs. Given in combination with a cytidine, such as the antineoplastic hypomethylating agent decitabine, it specifically prevents its breakdown and increases its bioavailability and efficacy. In addition, this allows for lower doses of decitabine to be administered, which results in decreased decitabine-associated GI toxicity.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2020 and is indicated for myelodysplastic syndrome and has 7 investigational indications.
See also: this compound;  decitabine (component of).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14F2N2O5 B1668773 Cedazuridine CAS No. 1141397-80-9

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(4R)-1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxy-1,3-diazinan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F2N2O5/c10-9(11)6(16)4(3-14)18-7(9)13-2-1-5(15)12-8(13)17/h4-7,14-16H,1-3H2,(H,12,17)/t4-,5-,6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUDZSIYXZUYWSC-DBRKOABJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)NC1O)C2C(C(C(O2)CO)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C(=O)N[C@@H]1O)[C@H]2C([C@@H]([C@H](O2)CO)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F2N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1141397-80-9
Record name Cedazuridine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1141397809
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cedazuridine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15694
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (R)-1-((2R, 4R, SR)-3,3-difluoro-4-hydroxy (hydroxymethyl) tetrahydrofuran-2-yl)-4-hydroxytetrahydropyrimidin-2(1H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CEDAZURIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39IS23Q1EW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

162-165
Record name Cedazuridine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15694
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Foundational & Exploratory

The Guardian of a Hypomethylating Agent: The Role of Cedazuridine in Preventing Decitabine Degradation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The development of oral formulations for hypomethylating agents (HMAs) has been a significant challenge due to their rapid degradation by the enzyme cytidine deaminase (CDA) in the gastrointestinal tract and liver. Decitabine, a potent DNA methyltransferase inhibitor, has historically been limited to intravenous administration, posing a substantial burden on patients. This technical guide delves into the pivotal role of Cedazuridine, a novel and potent CDA inhibitor, in overcoming this limitation. We will explore the biochemical mechanisms of this compound, its impact on decitabine pharmacokinetics, and the clinical implications of the oral fixed-dose combination of this compound and decitabine (Inqovi®). This guide provides a comprehensive overview of the preclinical and clinical data, detailed experimental methodologies, and a summary of the quantitative outcomes that underscore the success of this combination therapy in treating myelodysplastic syndromes (MDS) and chronic myelomonocytic leukemia (CMML).

Introduction: The Challenge of Oral Decitabine Delivery

Decitabine is a nucleoside analog that, after phosphorylation to its active form, decitabine triphosphate, incorporates into DNA and inhibits DNA methyltransferases (DNMTs).[1][2] This inhibition leads to hypomethylation of DNA, which can reactivate tumor suppressor genes and induce cellular differentiation or apoptosis, forming the basis of its therapeutic effect in myeloid malignancies.[1][3]

However, the oral bioavailability of decitabine is severely limited by first-pass metabolism. The enzyme cytidine deaminase (CDA), highly expressed in the gut and liver, rapidly deaminates decitabine into an inactive uridine derivative.[4][5] This rapid degradation necessitates intravenous administration, requiring patients to make frequent visits to healthcare facilities.[6] The development of an effective oral HMA has therefore been a long-standing goal in oncology to improve patient convenience and potentially allow for more sustained therapeutic exposures.

This compound: A Potent Inhibitor of Cytidine Deaminase

This compound is a synthetic tetrahydrouridine analog specifically designed to be a potent and stable inhibitor of CDA.[7] By binding to the active site of CDA, this compound prevents the deamination of decitabine, thereby increasing its systemic exposure following oral administration.[5][8]

Mechanism of Action of this compound

The primary mechanism of action of this compound is the competitive inhibition of cytidine deaminase. This action protects decitabine from degradation in the gastrointestinal tract and liver, leading to significantly increased bioavailability and allowing for oral administration.[7][8]

cluster_oral_admin Oral Administration cluster_gi_tract GI Tract & Liver cluster_systemic Systemic Circulation Decitabine_oral Oral Decitabine CDA Cytidine Deaminase (CDA) Decitabine_oral->CDA Metabolized by Decitabine_active Active Decitabine Decitabine_oral->Decitabine_active Absorbed as Cedazuridine_oral Oral This compound Cedazuridine_oral->CDA Inhibits Degradation Inactive Metabolites CDA->Degradation Produces

Caption: Mechanism of this compound Action.

Preclinical and Clinical Development of the this compound/Decitabine Combination

The development of the oral fixed-dose combination of this compound and decitabine, known as ASTX727 (and later Inqovi®), was supported by a robust preclinical and clinical trial program.

Preclinical Studies

Preclinical studies in animal models, including mice and cynomolgus monkeys, were crucial in establishing the proof-of-concept for the combination. These studies demonstrated that co-administration of this compound with oral decitabine led to a dose-dependent increase in decitabine exposure, achieving pharmacokinetic profiles comparable to intravenous decitabine.[1][9] Furthermore, these studies confirmed the pharmacodynamic effect of the oral combination through the induction of LINE-1 demethylation, a surrogate marker for global DNA hypomethylation.[1]

Clinical Trials

A series of clinical trials in patients with MDS and CMML evaluated the safety, pharmacokinetics, and efficacy of the oral this compound/decitabine combination.

Phase1 Phase 1 (ASTX727-01-A) Phase2 Phase 2 (ASTX727-01-B) Phase1->Phase2 Dose Escalation & Selection (35mg Dec / 100mg Ced) Phase3 Phase 3 (ASCERTAIN, ASTX727-02) Phase2->Phase3 Bioequivalence Confirmation Approval FDA Approval (Inqovi®) Phase3->Approval Pivotal Efficacy & Safety Data

Caption: Clinical Development Workflow.

The pivotal Phase 3 ASCERTAIN study (NCT03306264) was a randomized, open-label, crossover trial that compared the 5-day cumulative decitabine exposure of oral this compound/decitabine to that of intravenous decitabine. The study met its primary endpoint, demonstrating pharmacokinetic equivalence.[6][10]

Quantitative Data Summary

The following tables summarize the key quantitative data from the clinical development program of this compound/decitabine.

Table 1: Pharmacokinetic Equivalence of Oral vs. Intravenous Decitabine (ASCERTAIN Study)
ParameterOral this compound/DecitabineIntravenous DecitabineGeometric Mean Ratio (90% CI)
5-Day Cumulative AUCEquivalentReference99% (93% - 106%)

AUC: Area Under the Curve; CI: Confidence Interval.

Table 2: Clinical Efficacy of Oral this compound/Decitabine in MDS and CMML
TrialComplete Response (CR) Rate (95% CI)Median Duration of CR (months)Reference
ASTX727-01-B18% (10% - 28%)8.7[9]
ASTX727-0221% (15% - 29%)7.5[9]

CI: Confidence Interval.

Table 3: Recommended Dosing and Administration
ComponentDoseAdministration
Decitabine35 mgFixed-dose combination tablet with this compound[9]
This compound100 mgFixed-dose combination tablet with Decitabine[9]
Regimen One tablet orally once daily on Days 1-5 of each 28-day cycle[9]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the development of this compound/decitabine.

In Vitro Cytidine Deaminase (CDA) Inhibition Assay (Adapted from general protocols)

This protocol describes a general method to determine the inhibitory activity of a compound like this compound on CDA.

  • Reagents and Materials:

    • Recombinant human CDA enzyme

    • Cytidine (substrate)

    • This compound (or other test inhibitors)

    • Assay buffer (e.g., Tris-HCl, pH 7.5)

    • Detection reagent (for uridine or ammonia)

    • 96-well microplate

    • Plate reader (spectrophotometer or fluorometer)

  • Procedure:

    • Prepare serial dilutions of this compound in the assay buffer.

    • In a 96-well plate, add the CDA enzyme to each well.

    • Add the different concentrations of this compound to the respective wells. Include a control with no inhibitor.

    • Pre-incubate the enzyme and inhibitor for a specified time at 37°C.

    • Initiate the reaction by adding the cytidine substrate to all wells.

    • Incubate the reaction for a defined period at 37°C.

    • Stop the reaction (e.g., by adding a strong acid).

    • Measure the product formation (uridine or ammonia) using a suitable detection method (e.g., HPLC or a colorimetric/fluorometric assay).

    • Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

In Vivo Pharmacokinetic Studies in Cynomolgus Monkeys (Adapted from described studies)

This protocol outlines a general procedure for assessing the pharmacokinetics of oral decitabine with and without this compound in a non-human primate model.

  • Animals:

    • Male or female cynomolgus monkeys.

    • Animals should be fasted overnight before dosing.

  • Dosing:

    • Administer oral decitabine (e.g., 3 mg/kg) with and without oral this compound (e.g., escalating doses from 0.1 to 10 mg/kg).[1]

    • This compound can be administered shortly before or concurrently with decitabine.

    • For intravenous comparison, administer decitabine via infusion.

  • Blood Sampling:

    • Collect serial blood samples at predetermined time points (e.g., pre-dose, and at multiple intervals post-dose) via a peripheral vein.

    • Collect blood into tubes containing an anticoagulant and a CDA inhibitor (like tetrahydrouridine) to prevent ex vivo degradation of decitabine.

    • Process blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentrations of decitabine and this compound in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Calculate pharmacokinetic parameters such as AUC, Cmax, and Tmax using non-compartmental analysis.

LINE-1 DNA Methylation Assay (Pyrosequencing Method)

This protocol describes a common method to assess the pharmacodynamic effect of decitabine by measuring changes in global DNA methylation.

  • Sample Collection and DNA Extraction:

    • Collect peripheral blood or bone marrow aspirates from patients at baseline and at various time points during treatment.

    • Isolate genomic DNA from the samples using a standard DNA extraction kit.

  • Bisulfite Conversion:

    • Treat the extracted DNA with sodium bisulfite. This converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

  • PCR Amplification:

    • Amplify the bisulfite-converted DNA using PCR with primers specific for a region of the LINE-1 repetitive element.

  • Pyrosequencing:

    • Perform pyrosequencing on the PCR products. This technique allows for the quantitative determination of the methylation status of individual CpG sites within the amplified LINE-1 region.

  • Data Analysis:

    • Calculate the percentage of methylation at each CpG site and determine the overall change in LINE-1 methylation following treatment with decitabine.

Conclusion

The co-formulation of decitabine with the cytidine deaminase inhibitor, this compound, represents a significant advancement in the treatment of myeloid malignancies. By preventing the degradation of oral decitabine, this compound enables a convenient and effective oral alternative to intravenous therapy. The robust preclinical and clinical data have demonstrated the pharmacokinetic equivalence and comparable efficacy and safety of the oral combination. This technical guide provides a comprehensive resource for understanding the critical role of this compound and the scientific foundation of this important therapeutic innovation.

References

The Oral Advantage: A Technical Guide to the Discovery and Development of Cedazuridine for Myeloid Malignancies

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Myelodysplastic syndromes (MDS) and chronic myelomonocytic leukemia (CMML) are challenging myeloid malignancies predominantly affecting older adults. For years, the standard of care has revolved around parenteral administration of hypomethylating agents (HMAs) like decitabine. While effective, the intravenous or subcutaneous delivery route presents a significant treatment burden. The development of an oral formulation of decitabine has been a long-standing goal, hindered by its rapid degradation by cytidine deaminase (CDA) in the gastrointestinal tract and liver. This whitepaper details the discovery and development of Cedazuridine, a novel CDA inhibitor, which, in combination with decitabine, has successfully overcome this challenge, leading to the approval of the first all-oral HMA therapy for MDS and CMML. We will delve into the preclinical rationale, the intricacies of the clinical trial designs, the bioequivalence data, and the detailed experimental protocols that underpinned this significant advancement in the treatment of myeloid malignancies.

Introduction: The Unmet Need for an Oral Hypomethylating Agent

The DNA methyltransferase inhibitors, decitabine and azacitidine, have been the cornerstone of therapy for higher-risk MDS and CMML.[1] These agents function by incorporating into DNA, where they trap DNA methyltransferase (DNMT) enzymes, leading to global hypomethylation and re-expression of tumor suppressor genes.[2] However, the clinical utility of these drugs has been hampered by the necessity of parenteral administration, requiring frequent clinic visits and imposing a considerable burden on patients.

The primary obstacle to an effective oral formulation of decitabine has been its rapid inactivation by the enzyme cytidine deaminase (CDA), which is highly expressed in the gut and liver. This first-pass metabolism results in poor and highly variable oral bioavailability. The recognition of this challenge spurred the development of a dedicated CDA inhibitor that could be co-administered with oral decitabine to protect it from degradation and ensure systemic exposure comparable to intravenous (IV) administration.

Discovery and Preclinical Development of this compound

This compound (formerly E7727) is a synthetic nucleoside analog of tetrahydrouridine (THU), a known CDA inhibitor.[2] It was specifically designed to be a potent and stable inhibitor of CDA, overcoming the pharmaceutical limitations of earlier CDA inhibitors.[2]

Preclinical studies were instrumental in establishing the proof-of-concept for the combination of this compound with oral decitabine. In cynomolgus monkeys, co-administration of oral this compound with oral decitabine resulted in a dose-dependent increase in decitabine exposure.[3] These studies demonstrated that the combination could achieve a pharmacokinetic profile comparable to that of IV decitabine.[1][3] Furthermore, the combination induced demethylation of Long Interspersed Nuclear Element-1 (LINE-1), a surrogate marker for global DNA methylation, confirming its pharmacodynamic activity.[3] Toxicological studies in mice and monkeys established a favorable safety profile for this compound, supporting its advancement into clinical trials.[4]

Mechanism of Action: A Two-Pronged Approach

The therapeutic efficacy of the oral combination of this compound and decitabine relies on a synergistic mechanism of action.

cluster_GI Gastrointestinal Tract & Liver cluster_Systemic Systemic Circulation cluster_Cancer_Cell Myeloid Cancer Cell Oral_Decitabine Oral Decitabine CDA Cytidine Deaminase (CDA) Oral_Decitabine->CDA Metabolism Absorbed_Decitabine Absorbed Decitabine Oral_Decitabine->Absorbed_Decitabine Absorption This compound This compound This compound->CDA Inhibition Inactive_Metabolites Inactive Metabolites CDA->Inactive_Metabolites Decitabine_TP Decitabine Triphosphate Absorbed_Decitabine->Decitabine_TP Phosphorylation DNA DNA Decitabine_TP->DNA Incorporation DNMT1 DNA Methyltransferase 1 (DNMT1) DNA->DNMT1 Trapping DNMT1->DNA Methylation Hypomethylation DNA Hypomethylation Tumor_Suppressor_Genes Tumor Suppressor Gene Re-expression Hypomethylation->Tumor_Suppressor_Genes Apoptosis Apoptosis Tumor_Suppressor_Genes->Apoptosis cluster_Preclinical Preclinical Development cluster_Clinical Clinical Development Preclinical_Studies In vitro & In vivo Studies (Mice, Monkeys) POC Proof-of-Concept: CDA Inhibition & Decitabine PK Enhancement Preclinical_Studies->POC Phase1 Phase 1 Study Dose Escalation POC->Phase1 Phase2 Phase 2 Study (NCT02103478) Randomized, Crossover PK/PD & Safety Phase1->Phase2 Establishes Recommended Phase 2 Dose Phase3 Phase 3 ASCERTAIN Study (NCT03306264) Randomized, Crossover PK Equivalence & Efficacy Phase2->Phase3 Confirms Bioequivalence & Safety Approval FDA Approval Phase3->Approval Confirms PK Equivalence & Efficacy

References

Cedazuridine's effect on the pharmacokinetics of nucleoside analogs

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide: The Effect of Cedazuridine on the Pharmacokinetics of Nucleoside Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the impact of this compound on the pharmacokinetics of nucleoside analogs. This compound, a potent cytidine deaminase (CDA) inhibitor, represents a significant advancement in the oral delivery of certain chemotherapeutic agents that are otherwise limited by extensive first-pass metabolism.

Introduction: Overcoming the Challenge of Oral Nucleoside Analog Therapy

Nucleoside analogs, such as decitabine and azacitidine, are cornerstone therapies for myelodysplastic syndromes (MDS) and chronic myelomonocytic leukemia (CMML).[1][2] Their therapeutic efficacy is derived from their ability to incorporate into DNA and RNA, leading to DNA hypomethylation and subsequent re-expression of tumor suppressor genes.[3] However, the clinical utility of these agents in an oral formulation has historically been hampered by their rapid degradation by the enzyme cytidine deaminase (CDA), which is highly expressed in the gastrointestinal tract and liver.[3] This enzymatic breakdown leads to low and variable oral bioavailability, necessitating parenteral administration which can be burdensome for patients requiring long-term treatment.[3][4]

This compound was developed to address this limitation. It is a novel, potent, and orally bioavailable inhibitor of CDA.[3][4] By co-administering this compound with a nucleoside analog, the enzymatic degradation of the analog is blocked, leading to increased systemic exposure and bioavailability, thereby enabling effective oral administration.[4][5] The fixed-dose combination of decitabine and this compound (Inqovi®) has been approved for the treatment of MDS and CMML, demonstrating pharmacokinetic equivalence to intravenous (IV) decitabine.[4][6]

Mechanism of Action of this compound

This compound is a synthetic nucleoside analog derived from tetrahydrouridine (THU).[7][8] Its primary mechanism of action is the potent and specific inhibition of cytidine deaminase (CDA).[3][9] CDA is responsible for the deamination of cytidine and its analogs, converting them into inactive uridine derivatives.[3] When nucleoside analogs like decitabine are taken orally, they are subject to extensive first-pass metabolism by CDA in the gut and liver, which severely limits the amount of active drug reaching systemic circulation.[3][4]

By inhibiting CDA, this compound effectively shields the co-administered nucleoside analog from degradation.[5] This inhibition allows for a greater fraction of the orally administered dose to be absorbed intact, leading to significantly higher systemic exposure (AUC) and peak plasma concentrations (Cmax) of the nucleoside analog.[5] This mechanism allows an oral regimen to replicate the pharmacokinetic profile of an intravenous infusion.[6][10] this compound itself is not a substrate for cytochrome P450 (CYP) enzymes and does not significantly induce or inhibit major CYP isoforms, minimizing the potential for certain drug-drug interactions.[5][7]

cluster_GutLumen GI Tract & Liver cluster_Systemic Systemic Circulation Oral_NA Oral Nucleoside Analog (e.g., Decitabine) CDA Cytidine Deaminase (CDA) Oral_NA->CDA Metabolism Active_NA Active Nucleoside Analog Oral_NA->Active_NA Increased Bioavailability This compound This compound This compound->CDA Inhibition Inactive_Metabolite Inactive Metabolite CDA->Inactive_Metabolite

Caption: Mechanism of this compound Action.

Pharmacokinetic Data: this compound with Nucleoside Analogs

The co-administration of this compound has been shown to profoundly alter the pharmacokinetic profile of orally administered nucleoside analogs, most notably decitabine.

Decitabine

Clinical studies have demonstrated that the oral fixed-dose combination of 35 mg decitabine and 100 mg this compound can achieve systemic exposures comparable to a standard 20 mg/m² intravenous infusion of decitabine over five days.[4][6]

ParameterOral Decitabine (35 mg) + this compound (100 mg)IV Decitabine (20 mg/m²)Reference
5-Day Cumulative AUC ~99% of IV decitabine AUC-[4][5]
Day 1 AUC GMR (Oral vs. IV) 60%-[5]
Day 5 AUC GMR (Oral vs. IV) 106%-[5]
Median Tmax (Decitabine) ~1 hourNot Applicable[5]
Median Tmax (this compound) ~3 hoursNot Applicable[5]

AUC: Area Under the Curve; GMR: Geometric Mean Ratio; Tmax: Time to Maximum Concentration.

In a phase 2 crossover study, the ratio of the geometric least-squares mean 5-day AUC for oral administration versus IV was 97.6% for the fixed-dose combination tablet.[11][12]

Dose Cohort (Oral Decitabine + 100 mg this compound)5-Day AUC Ratio (Oral vs. IV Decitabine)Reference
30 mg Decitabine81%[6]
40 mg Decitabine128%[6]

These data led to the selection of the 35 mg decitabine dose in the fixed combination to best emulate the exposure of the standard IV regimen.[6][10]

Azacitidine

Preclinical studies have explored the combination of this compound with oral azacitidine. In murine and monkey models, the addition of this compound to oral azacitidine resulted in pharmacokinetic profiles similar to parenteral (subcutaneous or intraperitoneal) administration of azacitidine.[2][13][14]

In cynomolgus monkeys, oral azacitidine (6.25 mg/kg) alone resulted in a mean AUC of 18.9 ± 10.1 ng∙h/mL, compared to 369 ± 42 ng∙h/mL when administered subcutaneously.[14] The addition of this compound to oral azacitidine is being investigated to bridge this gap and achieve exposures equivalent to parenteral administration.[15] A Phase 1 clinical trial (NCT04256317) is currently evaluating the oral combination of azacitidine and this compound (ASTX030) in patients with MDS and AML.[15][16]

Experimental Protocols

The development of the decitabine/cedazuridine combination involved several key clinical trials with specific methodologies.

Phase 1 Dose-Escalation Study (ASTX727-01)
  • Objective: To determine the recommended Phase 2 dose of an oral fixed-dose combination of decitabine and this compound that emulates the pharmacokinetics of standard IV decitabine.[8][17]

  • Study Design: A multicenter, open-label, dose-escalation study in patients with MDS or CMML.[17] Patients were assigned to cohorts with escalating oral doses of decitabine (starting at 20 mg) and this compound (starting at 40 mg).[17]

  • Methodology: In Cycle 1, patients received a single oral dose of decitabine alone, followed by a 1-hour IV infusion of decitabine (20 mg/m²), and then the oral combination for the remaining days.[17] This design allowed for intra-patient comparison of PK profiles. From Cycle 2 onwards, patients received the oral combination for 5 days of a 28-day cycle.[17] Dose escalation was guided by pharmacokinetic data, with the goal of matching the mean decitabine AUC of the IV dose.[17]

  • Pharmacokinetic Assessment: Serial plasma samples were collected at predefined time points after oral and IV administration to determine decitabine and this compound concentrations. Pharmacokinetic parameters (AUC, Cmax, Tmax) were calculated using non-compartmental analysis.

  • Pharmacodynamic Assessment: Global DNA methylation was assessed using Long Interspersed Nuclear Element-1 (LINE-1) demethylation as a surrogate marker.[16]

Phase 2/3 Randomized Crossover Study (ASTX727-02 / NCT02103478 & NCT03306264)
  • Objective: To compare the systemic decitabine exposure, pharmacodynamics, safety, and efficacy of the oral combination versus IV decitabine.[11][18]

  • Study Design: A multicenter, randomized, open-label, 2-period crossover study.[11][18]

  • Patient Population: Adults with MDS (Intermediate-1, Intermediate-2, or High-risk by IPSS) or CMML.[11][12]

  • Methodology: Patients were randomized 1:1 to one of two sequences. Sequence A: Oral decitabine (35 mg)/cedazuridine (100 mg) daily for 5 days in Cycle 1, followed by IV decitabine (20 mg/m²) daily for 5 days in Cycle 2. Sequence B: The reverse order of administration.[18] After the two crossover cycles, all patients continued with the oral combination therapy in subsequent 28-day cycles.[12][18]

  • Primary Endpoints: The primary pharmacokinetic endpoint was the equivalence of the 5-day total decitabine AUC between the oral and IV routes.[18] Pharmacodynamic endpoints included LINE-1 DNA demethylation.[11] Efficacy was assessed by overall response rate.[11]

cluster_Cycle1 Cycle 1 (28 days) cluster_Cycle2 Cycle 2 (28 days) Crossover cluster_Subsequent Subsequent Cycles Screening Patient Screening (MDS/CMML Diagnosis, Inclusion/Exclusion Criteria) Randomization Randomization (1:1) Screening->Randomization GroupA_C1 Group A: Oral DEC/CED (Days 1-5) Randomization->GroupA_C1 GroupB_C1 Group B: IV Decitabine (Days 1-5) Randomization->GroupB_C1 GroupA_C2 Group A: IV Decitabine (Days 1-5) GroupA_C1->GroupA_C2 GroupB_C2 Group B: Oral DEC/CED (Days 1-5) GroupB_C1->GroupB_C2 All_Patients All Patients: Oral DEC/CED (Days 1-5) GroupA_C2->All_Patients GroupB_C2->All_Patients Endpoint Primary Endpoint Analysis (AUC Equivalence, Response Rate, Safety) All_Patients->Endpoint

Caption: Randomized Crossover Clinical Trial Workflow.

Conclusion

The co-administration of this compound with orally delivered nucleoside analogs, particularly decitabine, marks a pivotal development in the treatment of myeloid malignancies. By effectively inhibiting cytidine deaminase, this compound prevents the extensive first-pass metabolism of these drugs, enabling an oral formulation to achieve pharmacokinetic and pharmacodynamic profiles equivalent to established intravenous regimens.[6][8] This innovation not only reduces the burden of treatment for patients but also ensures consistent and reliable systemic drug exposure. The successful development and approval of the fixed-dose combination of decitabine and this compound serves as a powerful proof-of-concept for this therapeutic strategy, with ongoing research poised to extend these benefits to other nucleoside analogs.

References

The Impact of Cedazuridine on DNA Methylation Pathways: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cedazuridine is a novel cytidine deaminase inhibitor that plays a pivotal role in the oral delivery and therapeutic efficacy of the DNA methyltransferase (DNMT) inhibitor, decitabine. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its impact on DNA methylation pathways, and the experimental methodologies used to evaluate its effects. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology, epigenetics, and pharmacology.

This compound is a component of the fixed-dose combination oral therapy INQOVI®, which pairs 35 mg of decitabine with 100 mg of this compound.[1][2][3] This combination has received approval for the treatment of adult patients with myelodysplastic syndromes (MDS) and chronic myelomonocytic leukemia (CMML).[1][2][3][4] The co-administration of this compound with decitabine overcomes the rapid degradation of decitabine in the gastrointestinal tract and liver, thereby increasing its systemic bioavailability and allowing for oral administration.[1][2][3]

Mechanism of Action: The Synergistic Interplay of this compound and Decitabine

The primary mechanism of action of this compound is the inhibition of the enzyme cytidine deaminase (CDA). CDA is responsible for the deamination of cytidine and its analogs, including the anti-cancer drug decitabine. By inhibiting CDA, this compound prevents the premature breakdown of decitabine, leading to higher systemic concentrations and enabling its therapeutic effects on DNA methylation.[1][2][3]

Decitabine, a nucleoside analog of 2'-deoxycytidine, exerts its anti-neoplastic effects by inhibiting DNA methyltransferases (DNMTs).[1][5][6] The process unfolds as follows:

  • Cellular Uptake and Phosphorylation: Decitabine is transported into cells and is then phosphorylated by deoxycytidine kinase to its active triphosphate form, 5-aza-2'-deoxycytidine triphosphate (5-aza-dCTP).[1]

  • Incorporation into DNA: During DNA replication, 5-aza-dCTP is incorporated into the newly synthesized DNA strand in place of cytosine.[1][5]

  • DNMT Trapping and Degradation: When DNMTs attempt to methylate the incorporated 5-aza-dCTP, a covalent bond is formed between the enzyme and the drug. This irreversible binding "traps" the DNMT, leading to its degradation.[1][5]

  • DNA Hypomethylation: The depletion of active DNMTs results in a passive loss of methylation patterns during subsequent rounds of DNA replication. This leads to global and gene-specific DNA hypomethylation.[1][5][6]

  • Re-expression of Tumor Suppressor Genes: The removal of hypermethylation from the promoter regions of tumor suppressor genes can lead to their re-expression, ultimately inducing cell differentiation, cell cycle arrest, and apoptosis in cancer cells.[1][5]

The critical contribution of this compound is to ensure that a sufficient concentration of decitabine reaches the tumor cells to effectively inhibit DNMTs and induce hypomethylation.

Quantitative Data on the Effects of this compound and Decitabine

The combination of this compound and decitabine has been evaluated in numerous preclinical and clinical studies. The following tables summarize key quantitative data from these investigations.

Table 1: Pharmacokinetic and Pharmacodynamic Equivalence of Oral Decitabine/Cedazuridine and Intravenous Decitabine

ParameterOral Decitabine (35 mg) + this compound (100 mg)Intravenous Decitabine (20 mg/m²)Reference
Geometric Mean Ratio of 5-day Cumulative Decitabine AUC 99% (90% CI: 93-106%)N/A[7][8]
Difference in Mean %LINE-1 Demethylation ≤1%N/A[7]

AUC: Area Under the Curve; CI: Confidence Interval; LINE-1: Long Interspersed Nuclear Element 1

Table 2: Clinical Efficacy of Oral Decitabine/Cedazuridine in Patients with MDS and CMML

Clinical OutcomePercentage of PatientsReference
Overall Response Rate (ORR) 60%[7][8]
Complete Response (CR) 21%[7][8]
Red Blood Cell Transfusion Independence (in previously dependent patients) 50%[9]
Platelet Transfusion Independence (in previously dependent patients) 50%[9]

Experimental Protocols

The assessment of this compound's impact on DNA methylation relies on a variety of well-established molecular biology techniques. Below are detailed methodologies for key experiments.

DNA Methylation Analysis by Bisulfite Sequencing and Pyrosequencing

This method is considered the gold standard for quantitative analysis of DNA methylation at single-nucleotide resolution.

1. Bisulfite Conversion of Genomic DNA:

  • Principle: Sodium bisulfite treatment deaminates unmethylated cytosines to uracil, while methylated cytosines remain unchanged. This chemical conversion allows for the differentiation of methylated and unmethylated cytosines through subsequent sequencing.

  • Protocol:

    • Extract high-quality genomic DNA from cells or tissues of interest.

    • Quantify the DNA concentration and assess its purity.

    • Use a commercial bisulfite conversion kit (e.g., EpiTect Bisulfite Kit, Qiagen) according to the manufacturer's instructions. This typically involves denaturation of the DNA, followed by incubation with the bisulfite reagent for a specific time and temperature.

    • Purify the bisulfite-converted DNA to remove excess reagents.

2. PCR Amplification of Target Regions:

  • Principle: Specific regions of the bisulfite-converted DNA are amplified using polymerase chain reaction (PCR). The primers are designed to be specific to the converted DNA sequence, amplifying both methylated and unmethylated alleles. One of the PCR primers is typically biotinylated to facilitate subsequent purification.

  • Protocol:

    • Design PCR primers specific to the bisulfite-converted sequence of the gene or region of interest (e.g., LINE-1).

    • Perform PCR using a hot-start Taq DNA polymerase and the designed primers. The reaction conditions (annealing temperature, extension time) should be optimized for each primer set.

    • Verify the PCR product size and purity by agarose gel electrophoresis.

3. Pyrosequencing:

  • Principle: Pyrosequencing is a sequencing-by-synthesis method that quantitatively measures the incorporation of nucleotides in real-time. After PCR, the biotinylated strand is captured on streptavidin-coated beads and denatured to create a single-stranded template. A sequencing primer is annealed, and the sequencing reaction is initiated by the sequential addition of deoxynucleotide triphosphates (dNTPs). The incorporation of a dNTP is detected as a light signal, and the height of the peak is proportional to the number of incorporated nucleotides. The methylation percentage at a specific CpG site is calculated from the ratio of cytosine (methylated) to thymine (unmethylated) signals.

  • Protocol:

    • Immobilize the biotinylated PCR product on streptavidin-coated Sepharose beads.

    • Wash the beads to remove the non-biotinylated strand and unincorporated nucleotides.

    • Anneal a sequencing primer to the single-stranded template.

    • Perform the pyrosequencing reaction using a pyrosequencer (e.g., PyroMark Q24, Qiagen) according to the manufacturer's protocol.

    • Analyze the resulting pyrograms to quantify the methylation levels at each CpG site.

Quantitative Analysis of Gene Expression by RT-qPCR
  • Principle: Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is used to measure the expression levels of specific genes that are potentially re-activated by decitabine-induced DNA hypomethylation.

  • Protocol:

    • Isolate total RNA from treated and untreated cells or tissues.

    • Assess RNA quality and quantity.

    • Synthesize complementary DNA (cDNA) from the RNA using a reverse transcriptase enzyme.

    • Perform qPCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.

    • Normalize the expression of the target gene to a stably expressed housekeeping gene (e.g., GAPDH, ACTB).

    • Calculate the fold change in gene expression in the treated samples relative to the untreated controls.

Visualizations: Signaling Pathways and Experimental Workflows

Cedazuridine_Mechanism cluster_oral_admin Oral Administration cluster_gi_tract GI Tract & Liver cluster_systemic Systemic Circulation cluster_cell Cancer Cell This compound This compound CDA Cytidine Deaminase (CDA) This compound->CDA Inhibits Decitabine Decitabine Decitabine->CDA Degradation (prevented) Decitabine_active Increased Systemic Decitabine Decitabine->Decitabine_active Phosphorylation Phosphorylation Decitabine_active->Phosphorylation DNA_Incorporation DNA_Incorporation Phosphorylation->DNA_Incorporation 5-aza-dCTP DNMT DNMTs DNA_Incorporation->DNMT Traps Hypomethylation DNA Hypomethylation DNMT->Hypomethylation Inhibition leads to Gene_Reexpression Tumor Suppressor Gene Re-expression Hypomethylation->Gene_Reexpression Apoptosis Apoptosis & Differentiation Gene_Reexpression->Apoptosis DNA_Methylation_Workflow Sample Cell/Tissue Sample (Treated vs. Control) DNA_Extraction Genomic DNA Extraction Sample->DNA_Extraction RNA_Extraction Total RNA Extraction Sample->RNA_Extraction Bisulfite_Conversion Bisulfite Conversion DNA_Extraction->Bisulfite_Conversion PCR PCR Amplification of Target Region Bisulfite_Conversion->PCR Pyrosequencing Pyrosequencing PCR->Pyrosequencing Data_Analysis Data Analysis: Quantify Methylation Pyrosequencing->Data_Analysis Integration Integrative Analysis Data_Analysis->Integration cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis RT_qPCR RT-qPCR cDNA_Synthesis->RT_qPCR Gene_Expression_Analysis Gene Expression Analysis RT_qPCR->Gene_Expression_Analysis Gene_Expression_Analysis->Integration

References

The Enzymatic Inhibition Kinetics of Cedazuridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cedazuridine is a potent and orally bioavailable inhibitor of the enzyme cytidine deaminase (CDA). This enzyme plays a critical role in the metabolism of cytidine and its analogs, including several important anticancer agents. By inhibiting CDA, this compound effectively increases the systemic exposure and therapeutic efficacy of co-administered drugs that are substrates for this enzyme. This technical guide provides an in-depth exploration of the enzymatic inhibition kinetics of this compound, detailing its mechanism of action, key kinetic parameters, experimental methodologies for its characterization, and its impact on the therapeutic potentiation of co-administered drugs, primarily focusing on the DNA methyltransferase inhibitor, decitabine.

Mechanism of Action: Inhibition of Cytidine Deaminase

This compound's primary mechanism of action is the competitive inhibition of cytidine deaminase.[1] CDA is predominantly found in the gastrointestinal tract and liver and is responsible for the deamination of cytidine and its analogs, converting them into uridine derivatives.[2][3] This enzymatic conversion renders many nucleoside analog drugs, such as decitabine, inactive, thereby limiting their oral bioavailability.[2][3]

This compound, a synthetic nucleoside analog derived from tetrahydrouridine (THU), is designed for enhanced stability and potent inhibition of CDA.[4][5] By binding to the active site of CDA, this compound prevents the degradation of co-administered substrates like decitabine. This inhibition leads to a significant increase in the plasma concentration and overall systemic exposure (Area Under the Curve - AUC) of decitabine, allowing for effective oral administration.[6]

Quantitative Analysis of this compound's Inhibition Kinetics

The inhibitory potency of this compound against cytidine deaminase has been quantified through preclinical studies, yielding key kinetic parameters that underscore its efficacy.

ParameterValueDescriptionReference
IC50 0.28 ± 0.06 µMThe half maximal inhibitory concentration, representing the concentration of this compound required to inhibit 50% of CDA activity in vitro.[4]
IC50 0.4 µMAnother reported in vitro IC50 value for this compound's inhibition of CDA.[7]
Ki ~0.2 µMThe inhibition constant, indicating the binding affinity of this compound to cytidine deaminase. A lower Ki value signifies a higher binding affinity.[8]

Experimental Protocols

The determination of the enzymatic inhibition kinetics of this compound involves specific in vitro assays. While the precise, detailed protocol from the seminal preclinical studies is proprietary, a general and widely accepted methodology for a competitive enzyme inhibition assay to determine IC50 and Ki values is described below.

In Vitro Cytidine Deaminase (CDA) Inhibition Assay

This protocol outlines a spectrophotometric method to measure the inhibition of CDA by this compound. The assay is based on the change in absorbance as cytidine is converted to uridine by CDA.

Materials:

  • Recombinant human cytidine deaminase (CDA)

  • Cytidine (substrate)

  • This compound (inhibitor)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • 96-well UV-transparent microplates

  • Spectrophotometer capable of reading absorbance at 282 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of recombinant human CDA in assay buffer. The final enzyme concentration should be optimized to yield a linear reaction rate over the desired time course.

    • Prepare a stock solution of cytidine in assay buffer. The substrate concentration is typically set at or near the Michaelis constant (Km) of CDA for cytidine.

    • Prepare a serial dilution of this compound in assay buffer to cover a range of concentrations (e.g., from 1 nM to 100 µM).

  • Assay Setup:

    • In a 96-well microplate, add a fixed volume of the CDA solution to each well.

    • Add varying concentrations of the this compound serial dilutions to the wells. Include control wells with no inhibitor (vehicle control) and wells with no enzyme (background control).

    • Pre-incubate the enzyme and inhibitor at a constant temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow for inhibitor binding.

  • Initiation of Reaction and Measurement:

    • Initiate the enzymatic reaction by adding a fixed volume of the cytidine substrate to each well.

    • Immediately begin monitoring the decrease in absorbance at 282 nm over time using a spectrophotometer. This decrease corresponds to the conversion of cytidine to uridine.

    • The initial reaction velocity (V₀) is determined from the linear portion of the absorbance vs. time plot.

  • Data Analysis:

    • IC50 Determination: Plot the percentage of CDA activity (relative to the no-inhibitor control) against the logarithm of the this compound concentration. The data is then fitted to a sigmoidal dose-response curve to determine the IC50 value.

    • Ki Determination: To determine the inhibition constant (Ki), the assay is performed with multiple substrate concentrations in the presence of different fixed concentrations of this compound. The data can then be analyzed using various methods, such as a Dixon plot or by fitting the data to the Michaelis-Menten equation for competitive inhibition.

Visualizing the Molecular Pathway and Experimental Workflow

This compound's Mechanism of Action and Decitabine's Therapeutic Pathway

Cedazuridine_Decitabine_Pathway cluster_oral_admin Oral Administration cluster_gi_tract Gastrointestinal Tract & Liver cluster_systemic Systemic Circulation cluster_cancer_cell Cancer Cell This compound This compound CDA Cytidine Deaminase (CDA) This compound->CDA Inhibits Decitabine_oral Decitabine (Oral) Decitabine_oral->CDA Degradation (Blocked by this compound) Decitabine_active Active Decitabine Decitabine_oral->Decitabine_active Increased Bioavailability CDA->Decitabine_oral dCTP Phosphorylation to 5-aza-dCTP Decitabine_active->dCTP DNA_incorp Incorporation into DNA dCTP->DNA_incorp DNMT1 DNA Methyltransferase 1 (DNMT1) DNA_incorp->DNMT1 Traps & Degrades Hypomethylation DNA Hypomethylation DNMT1->Hypomethylation Inhibition leads to TSG Tumor Suppressor Gene Re-expression Hypomethylation->TSG Apoptosis Apoptosis TSG->Apoptosis

Caption: this compound inhibits CDA, enabling oral decitabine's therapeutic effect.

Experimental Workflow for Determining this compound's Inhibition Kinetics

Inhibition_Kinetics_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis Enzyme_prep Prepare Cytidine Deaminase (CDA) solution Plate_setup Dispense CDA and this compound into 96-well plate Enzyme_prep->Plate_setup Substrate_prep Prepare Cytidine (Substrate) solution Reaction_start Initiate reaction by adding Substrate Substrate_prep->Reaction_start Inhibitor_prep Prepare this compound (Inhibitor) serial dilutions Inhibitor_prep->Plate_setup Pre_incubation Pre-incubate Enzyme and Inhibitor Plate_setup->Pre_incubation Pre_incubation->Reaction_start Measurement Monitor Absorbance at 282 nm Reaction_start->Measurement Velocity_calc Calculate Initial Reaction Velocities Measurement->Velocity_calc IC50_calc Plot % Inhibition vs. [this compound] and determine IC50 Velocity_calc->IC50_calc Ki_calc Perform assays at multiple substrate concentrations to determine Ki Velocity_calc->Ki_calc

Caption: Workflow for determining this compound's enzymatic inhibition kinetics.

Conclusion

This compound is a highly effective inhibitor of cytidine deaminase, a key enzyme in the metabolic inactivation of several nucleoside analog drugs. Its potent inhibitory kinetics, characterized by low micromolar IC50 and Ki values, enable a significant increase in the oral bioavailability of co-administered drugs like decitabine. This allows for the development of oral therapeutic regimens with comparable efficacy to intravenous administration, thereby reducing patient burden and improving treatment convenience. The experimental protocols for characterizing its enzymatic inhibition are well-established, relying on standard in vitro enzyme kinetic assays. The continued exploration and understanding of this compound's enzymatic inhibition kinetics are crucial for optimizing its clinical application and for the development of novel oral combination therapies in oncology and other therapeutic areas.

References

Methodological & Application

Application Notes and Protocols for Cedazuridine in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Cedazuridine in mouse xenograft models, particularly in the context of acute myeloid leukemia (AML). The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and pharmacokinetics of this compound in combination with other anti-cancer agents.

Introduction

This compound is a potent inhibitor of the enzyme cytidine deaminase (CDA), which is primarily found in the gastrointestinal tract and liver. CDA is responsible for the rapid degradation of several nucleoside analog drugs, such as azacitidine and decitabine, when administered orally. This rapid first-pass metabolism necessitates intravenous or subcutaneous administration of these agents, which can be inconvenient for patients. By inhibiting CDA, this compound increases the oral bioavailability of these drugs, enabling effective oral treatment regimens.[1] In mouse xenograft models, the co-administration of this compound with CDA-sensitive drugs has been shown to mimic the pharmacokinetic and pharmacodynamic profiles of parenteral administration of those drugs.[2][3][4]

Mechanism of Action

This compound's primary mechanism of action is the inhibition of cytidine deaminase. This prevents the deamination and subsequent inactivation of cytidine analogs like azacitidine and decitabine. The increased systemic exposure to these active agents allows them to exert their therapeutic effects, such as DNA methyltransferase (DNMT) inhibition, leading to re-expression of tumor suppressor genes and apoptosis in cancer cells.

cluster_oral_admin Oral Administration cluster_gut_liver Gut and Liver cluster_systemic Systemic Circulation cluster_cancer_cell Cancer Cell Oral Azacitidine Oral Azacitidine CDA Cytidine Deaminase (CDA) Oral Azacitidine->CDA Metabolized by Active Azacitidine Active Azacitidine Oral Azacitidine->Active Azacitidine Absorbed as This compound This compound This compound->CDA Inhibits Inactive Metabolite Inactive Metabolite CDA->Inactive Metabolite Produces DNMT DNA Methyltransferase (DNMT) Active Azacitidine->DNMT Inhibits Tumor Suppression Tumor Suppression DNMT->Tumor Suppression Suppresses cluster_setup Model Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring cluster_endpoint Endpoint Analysis MOLM-13 Culture MOLM-13 Culture Cell Injection Cell Injection MOLM-13 Culture->Cell Injection Randomization Randomization Cell Injection->Randomization Oral Gavage Daily Oral Gavage (7 days) Randomization->Oral Gavage Survival Analysis Kaplan-Meier Survival Randomization->Survival Analysis Blood Collection Weekly Blood Collection Oral Gavage->Blood Collection Body Weight Body Weight (3x/week) Oral Gavage->Body Weight Flow Cytometry Flow Cytometry (hCD45+) Blood Collection->Flow Cytometry Euthanasia Euthanasia Flow Cytometry->Euthanasia Body Weight->Euthanasia Tissue Harvest Bone Marrow & Spleen Harvest Euthanasia->Tissue Harvest Final Analysis Flow Cytometry & Histology Tissue Harvest->Final Analysis

References

Application Notes and Protocols: Measuring the Inhibitory Effect of Cedazuridine on Cytidine Deaminase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cedazuridine is a potent inhibitor of cytidine deaminase (CDA), an enzyme crucial in the pyrimidine salvage pathway. CDA catalyzes the deamination of cytidine and its analogs, such as the chemotherapeutic agent decitabine, leading to their inactivation. By inhibiting CDA, this compound increases the oral bioavailability and systemic exposure of co-administered drugs like decitabine, enhancing their therapeutic efficacy.[1][2] These application notes provide detailed protocols for measuring the inhibitory effect of this compound on CDA activity, both in biochemical and cellular assays.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's inhibitory activity and its pharmacokinetic profile.

Table 1: In Vitro Inhibitory Activity of this compound against Cytidine Deaminase

ParameterValueSource
IC500.281 µM[3]
IC500.4 µM[3]
Ki~0.2 µM[4]

Table 2: Preclinical Pharmacokinetic Parameters of this compound in Cynomolgus Monkeys

This compound Dose (oral)Decitabine Exposure Increase (co-administered)Reference
0.1 to 10 mg/kgDose-dependent increase[5]

Table 3: Clinical Pharmacokinetic and Pharmacodynamic Parameters of Oral this compound (100 mg) in Combination with Oral Decitabine (35 mg)

ParameterValueNoteReference
Decitabine 5-day AUC (Oral Combination vs. IV)~99%Demonstrates bioequivalence to intravenous decitabine.[6][7]
DNA Demethylation (LINE-1)Similar to IV decitabineA key pharmacodynamic marker of decitabine's activity.[5][6]
Complete Response (CR) Rate in MDS/CMML18-22%From Phase 2 and 3 clinical trials.[6][8]
Median Duration of CR7.5 - 14 monthsFrom Phase 2 and 3 clinical trials.[6][8]

Signaling and Metabolic Pathways

Pyrimidine Salvage Pathway and Role of Cytidine Deaminase

Cytidine deaminase is a key enzyme in the pyrimidine salvage pathway, responsible for the conversion of cytidine and deoxycytidine into uridine and deoxyuridine, respectively. This pathway allows cells to recycle pyrimidine bases from the breakdown of nucleic acids.

Pyrimidine_Salvage_Pathway cluster_cda CDA-mediated Deamination cluster_inhibition Inhibition of Decitabine Metabolism Cytidine Cytidine CDA Cytidine Deaminase (CDA) Cytidine->CDA Substrate Deoxycytidine Deoxycytidine Deoxycytidine->CDA Substrate Uridine Uridine CDA->Uridine Product Deoxyuridine Deoxyuridine CDA->Deoxyuridine Product Inactive_Metabolite Inactive_Metabolite CDA->Inactive_Metabolite Inactivation This compound This compound This compound->CDA Inhibition Decitabine Decitabine Decitabine->CDA Substrate (Analog)

Caption: Role of Cytidine Deaminase in pyrimidine salvage and decitabine metabolism.

Experimental Protocols

In Vitro Assay: Determination of this compound IC50 using a Spectrophotometric Method

This protocol describes a continuous spectrophotometric assay to determine the half-maximal inhibitory concentration (IC50) of this compound for recombinant human cytidine deaminase. The assay is based on the decrease in absorbance at 282 nm as cytidine is converted to uridine.

Materials:

  • Recombinant human cytidine deaminase (CDA)

  • Cytidine (substrate)

  • This compound

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading absorbance at 282 nm

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of cytidine in Assay Buffer.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then serially dilute it in Assay Buffer to create a range of concentrations.

    • Dilute the recombinant human CDA in Assay Buffer to the desired working concentration.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • Assay Buffer

      • This compound solution at various concentrations (or vehicle control)

      • Recombinant human CDA solution

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the Reaction:

    • Add the cytidine solution to each well to start the reaction.

    • The final reaction volume should be consistent across all wells (e.g., 200 µL).

  • Measure Absorbance:

    • Immediately begin monitoring the decrease in absorbance at 282 nm every 30 seconds for 15-30 minutes using a microplate spectrophotometer.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each this compound concentration.

    • Plot the percentage of CDA activity (relative to the vehicle control) against the logarithm of this compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

IC50_Workflow A Prepare Reagents (CDA, Cytidine, this compound) B Set up Assay Plate (Buffer, this compound, CDA) A->B C Pre-incubate at 37°C B->C D Initiate Reaction (Add Cytidine) C->D E Monitor Absorbance at 282 nm D->E F Calculate Reaction Velocities E->F G Plot % Inhibition vs. [this compound] F->G H Determine IC50 Value G->H

Caption: Workflow for determining the IC50 of this compound.

Cell-Based Assay: Measuring this compound's Inhibitory Effect in Cell Lysates

This protocol describes how to measure the inhibitory effect of this compound on endogenous CDA activity in cell lysates using a fluorometric assay that detects the production of ammonia.

Materials:

  • Cell line expressing cytidine deaminase

  • This compound

  • Cell Lysis Buffer (e.g., RIPA buffer)

  • Fluorometric Cytidine Deaminase Activity Assay Kit (e.g., from Abcam or Assay Genie)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Cell Culture and Treatment:

    • Culture the cells to a sufficient density.

    • Treat the cells with various concentrations of this compound (and a vehicle control) for a predetermined time.

  • Preparation of Cell Lysates:

    • Harvest the cells and wash them with cold PBS.

    • Lyse the cells using a suitable cell lysis buffer on ice.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

    • Determine the protein concentration of the cell lysates.

  • CDA Activity Assay:

    • Follow the instructions provided with the fluorometric CDA activity assay kit. Typically, this involves:

      • Adding a specific amount of cell lysate to the wells of a 96-well black microplate.

      • Adding the CDA substrate and reaction mix to each well.

      • Incubating the plate at 37°C for a specified time.

  • Measure Fluorescence:

    • Measure the fluorescence at the recommended excitation and emission wavelengths using a fluorometric microplate reader.

  • Data Analysis:

    • Generate a standard curve using the provided ammonia standard.

    • Calculate the CDA activity in each sample (pmol of ammonia produced per minute per mg of protein).

    • Plot the CDA activity against the concentration of this compound to determine the extent of inhibition.

Cell_Based_Assay_Workflow A Cell Culture and Treatment with this compound B Harvest Cells and Prepare Lysates A->B C Determine Protein Concentration B->C D Perform Fluorometric CDA Assay C->D E Measure Fluorescence D->E F Calculate CDA Activity E->F G Plot Activity vs. [this compound] F->G

Caption: Workflow for the cell-based CDA inhibition assay.

In Vivo Assessment: Pharmacodynamic Analysis of LINE-1 Methylation

The inhibitory effect of this compound in vivo is indirectly measured by assessing the pharmacodynamic effect of co-administered decitabine. A key marker for this is the level of DNA methylation, which can be quantified by analyzing the methylation status of Long Interspersed Nuclear Element-1 (LINE-1) retrotransposons.[5][6]

Materials:

  • Blood or tissue samples from subjects treated with this compound and decitabine

  • DNA extraction kit

  • Bisulfite conversion kit

  • PCR primers specific for bisulfite-converted LINE-1 sequences

  • Pyrosequencing or other methylation analysis platform

Procedure:

  • Sample Collection:

    • Collect blood or tissue samples at baseline and at various time points after treatment.

  • DNA Extraction and Bisulfite Conversion:

    • Extract genomic DNA from the samples.

    • Treat the DNA with sodium bisulfite, which converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

  • PCR Amplification:

    • Amplify the bisulfite-converted DNA using PCR with primers specific for a region of the LINE-1 element.

  • Methylation Analysis:

    • Analyze the PCR products using a quantitative methylation analysis method such as pyrosequencing. This will determine the percentage of methylation at specific CpG sites within the LINE-1 element.

  • Data Analysis:

    • Compare the percentage of LINE-1 methylation at different time points to the baseline to determine the extent of decitabine-induced hypomethylation, which is indicative of effective CDA inhibition by this compound.

Conclusion

The protocols and data presented in these application notes provide a comprehensive guide for researchers to measure and understand the inhibitory effect of this compound on cytidine deaminase. The in vitro assays are essential for determining the potency of this compound, while the cell-based and in vivo methods provide crucial insights into its biological activity and clinical efficacy. These methodologies are vital for the continued development and application of CDA inhibitors in combination therapies.

References

Application Notes and Protocols: Assessing Cedazuridine Efficacy Using LINE-1 Demethylation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cedazuridine is a cytidine deaminase inhibitor that enhances the oral bioavailability of the hypomethylating agent decitabine. The combination of this compound and decitabine (INQOVI®, ASTX727) provides an oral therapeutic alternative to intravenously administered decitabine for the treatment of myelodysplastic syndromes (MDS) and chronic myelomonocytic leukemia (CMML).[1][2][3] The efficacy of this combination is, in part, assessed by its ability to induce DNA hypomethylation, a key mechanism of action for decitabine.[1][4]

Long Interspersed Nuclear Element-1 (LINE-1) retrotransposons constitute a significant portion of the human genome and are typically heavily methylated.[5] The methylation status of LINE-1 elements is considered a reliable surrogate marker for global DNA methylation.[5][6] Therefore, assays measuring LINE-1 demethylation are crucial tools for evaluating the pharmacodynamic activity and efficacy of hypomethylating agents like the decitabine/cedazuridine combination.

These application notes provide a detailed overview and protocols for utilizing LINE-1 demethylation assays to assess the efficacy of this compound in enabling oral decitabine activity.

Mechanism of Action: this compound and Decitabine

This compound's primary role is to inhibit cytidine deaminase, an enzyme present in the gut and liver that rapidly degrades decitabine, limiting its oral bioavailability.[1][7] By inhibiting this enzyme, this compound allows for the oral administration of decitabine, achieving systemic exposures comparable to intravenous infusions.[8][9][10]

Decitabine, a nucleoside analog, exerts its therapeutic effect by incorporating into DNA and inhibiting DNA methyltransferases (DNMTs).[1][4] This inhibition leads to a reduction in DNA methylation, particularly at CpG islands, which can reactivate tumor suppressor genes and induce cellular differentiation or apoptosis.[1][4]

Cedazuridine_Decitabine_Mechanism cluster_oral_admin Oral Administration cluster_gut_liver Gut and Liver cluster_systemic Systemic Circulation cluster_cancer_cell Cancer Cell Oral Decitabine Oral Decitabine Cytidine Deaminase Cytidine Deaminase Oral Decitabine->Cytidine Deaminase Metabolism Systemic Decitabine Systemic Decitabine Oral Decitabine->Systemic Decitabine Increased Bioavailability This compound This compound This compound->Cytidine Deaminase Inhibits Inactive Metabolite Inactive Metabolite Cytidine Deaminase->Inactive Metabolite Decitabine-TP Decitabine Triphosphate Systemic Decitabine->Decitabine-TP Phosphorylation DNA_Incorporation Incorporation into DNA Decitabine-TP->DNA_Incorporation DNMT_Inhibition DNMT Inhibition DNA_Incorporation->DNMT_Inhibition DNA_Hypomethylation DNA Hypomethylation DNMT_Inhibition->DNA_Hypomethylation Gene_Reactivation Tumor Suppressor Gene Reactivation DNA_Hypomethylation->Gene_Reactivation Apoptosis Apoptosis/ Differentiation Gene_Reactivation->Apoptosis

Caption: Mechanism of oral Decitabine/Cedazuridine.

Quantitative Data Summary

Clinical studies have demonstrated that oral administration of decitabine with this compound results in LINE-1 demethylation comparable to that of intravenous decitabine.

Study PhaseTreatment ArmsKey EndpointResultReference
Phase 1/2 (NCT02103478) Oral Decitabine/Cedazuridine vs. IV DecitabineMaximum % LINE-1 DemethylationDose-dependent reduction in LINE-1 methylation.[8] The greatest average relative demethylation was observed on day 8.[8][8]
Phase 2 (NCT02103478) Oral this compound/Decitabine (100/35 mg) vs. IV Decitabine (20 mg/m²)Difference in mean % LINE-1 demethylation≤1% difference between oral and IV administration.[9][9]
Phase 3 (ASCERTAIN - NCT03306264) Oral Decitabine/Cedazuridine (35/100 mg) vs. IV Decitabine (20 mg/m²)Difference in % LINE-1 DNA demethylation in cycles 1 and 2<1% difference between the two treatment groups in each cycle.[8][10][8][10]

Experimental Protocols

Experimental Workflow Overview

Experimental_Workflow cluster_assays Assay Options Sample_Collection 1. Sample Collection (e.g., Peripheral Blood, Bone Marrow) gDNA_Isolation 2. Genomic DNA Isolation Sample_Collection->gDNA_Isolation Bisulfite_Conversion 3. Bisulfite Conversion gDNA_Isolation->Bisulfite_Conversion Methylation_Assay 4. LINE-1 Methylation Assay Bisulfite_Conversion->Methylation_Assay Data_Analysis 5. Data Analysis and Quantification Methylation_Assay->Data_Analysis Pyrosequencing Pyrosequencing Methylation_Assay->Pyrosequencing qMSP qMSP Methylation_Assay->qMSP COBRA COBRA Methylation_Assay->COBRA ELISA ELISA Methylation_Assay->ELISA

Caption: Workflow for LINE-1 demethylation analysis.
Protocol 1: DNA Isolation and Bisulfite Conversion

Objective: To isolate high-quality genomic DNA (gDNA) from patient samples and convert unmethylated cytosines to uracil.

Materials:

  • Patient samples (peripheral blood or bone marrow aspirate)

  • DNA isolation kit (e.g., QIAamp DNA Blood Mini Kit)

  • Bisulfite conversion kit (e.g., EpiTect Bisulfite Kit)

  • Spectrophotometer (e.g., NanoDrop) for DNA quantification

  • Fluorometer (e.g., Qubit) for sensitive DNA quantification

Procedure:

  • Genomic DNA Isolation:

    • Isolate gDNA from patient samples according to the manufacturer's protocol of the chosen DNA isolation kit.

    • Elute the DNA in an appropriate buffer.

    • Assess the quality and quantity of the isolated gDNA using spectrophotometry (A260/A280 ratio) and fluorometry.

  • Bisulfite Conversion:

    • Start with a standardized amount of gDNA (e.g., 500 ng) for each sample to ensure consistency.[11]

    • Perform bisulfite conversion of the gDNA using a commercial kit, following the manufacturer's instructions. This step converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

    • The converted DNA is then purified and ready for downstream methylation analysis.

Protocol 2: LINE-1 Methylation Analysis by Pyrosequencing

Objective: To quantify the methylation level of specific CpG sites within the LINE-1 promoter region.

Materials:

  • Bisulfite-converted DNA

  • PCR amplification kit with a hot-start polymerase (e.g., PyroMark PCR Kit)

  • LINE-1 specific primers (one biotinylated) for PCR

  • Pyrosequencing instrument (e.g., PyroMark Q24)

  • Pyrosequencing reagents (e.g., PyroMark Gold Q24 Reagents)

  • Sequencing primer for LINE-1

Procedure:

  • PCR Amplification:

    • Amplify the bisulfite-converted DNA using PCR with primers specific for a CpG-rich region of the LINE-1 promoter. One of the primers should be biotinylated to allow for purification of the PCR product.

    • Use appropriate PCR cycling conditions as recommended by the primer and polymerase manufacturer.

  • Pyrosequencing:

    • Immobilize the biotinylated PCR products on streptavidin-coated beads.

    • Denature the DNA to obtain single-stranded templates.

    • Anneal the sequencing primer to the template.

    • Perform pyrosequencing according to the instrument's protocol. The system will dispense nucleotides sequentially, and the incorporation of a nucleotide will generate a light signal proportional to the number of nucleotides incorporated.

  • Data Analysis:

    • The pyrosequencing software calculates the methylation percentage for each CpG site by quantifying the ratio of cytosine (methylated) to thymine (unmethylated) incorporation.

    • The overall LINE-1 methylation level is often reported as the average methylation percentage across the analyzed CpG sites.

Protocol 3: LINE-1 Methylation Analysis by ELISA-based Assay

Objective: To determine the global methylation status by quantifying 5-methylcytosine (5-mC) levels within LINE-1 repeats.

Materials:

  • Genomic DNA

  • Global DNA Methylation—LINE-1 Kit (e.g., from Active Motif)

  • Microplate reader

Procedure:

  • DNA Digestion and Hybridization:

    • Digest the genomic DNA with the provided restriction enzyme (e.g., MseI) to generate appropriate fragments.

    • Hybridize the digested DNA to a biotinylated probe specific for the human LINE-1 consensus sequence.[5]

  • ELISA Assay:

    • Immobilize the hybridized DNA onto a 96-well plate.[5]

    • Detect the methylated cytosines using a specific anti-5-methylcytosine antibody.[5]

    • Add an HRP-conjugated secondary antibody and a colorimetric substrate.[5]

  • Data Quantification:

    • Measure the absorbance using a microplate reader.

    • Generate a standard curve using the provided DNA standards with known LINE-1 methylation levels.[5]

    • Determine the relative level of 5-methylcytosine in each sample by comparing its absorbance to the standard curve.

Conclusion

LINE-1 demethylation assays are robust and reliable methods for assessing the pharmacodynamic effects of the oral hypomethylating agent combination of decitabine and this compound. The protocols outlined above provide standardized procedures for quantifying changes in global DNA methylation, thereby offering a critical tool for evaluating the efficacy of this therapeutic regimen in both preclinical and clinical research settings. The consistent findings from clinical trials, demonstrating comparable LINE-1 demethylation between oral decitabine/cedazuridine and IV decitabine, underscore the utility of this biomarker in drug development.

References

Application Note: Simultaneous Quantification of Cedazuridine and Decitabine in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cedazuridine is a novel cytidine deaminase inhibitor that prevents the metabolic degradation of decitabine, an antineoplastic agent used in the treatment of myelodysplastic syndromes (MDS) and chronic myelomonocytic leukemia (CMML).[1][2][3] By inhibiting cytidine deaminase in the gut and liver, this compound increases the oral bioavailability of decitabine, allowing for an all-oral treatment regimen.[1][3] Accurate and simultaneous quantification of both compounds in plasma is critical for pharmacokinetic (PK) and bioequivalence studies.[4]

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of this compound and decitabine in human plasma. The protocol is based on a validated method demonstrating high accuracy, precision, and a short analytical run time.[4][5][6]

Mechanism of Action: this compound and Decitabine

This compound enhances the therapeutic efficacy of decitabine by preventing its breakdown. This interaction is key to the oral administration of decitabine.

G Decitabine Decitabine (Active Drug) CDA Cytidine Deaminase (Metabolizing Enzyme) Decitabine->CDA Metabolized by Inactive Inactive Metabolites CDA->Inactive Produces This compound This compound (Inhibitor) This compound->CDA Inhibits G cluster_prep Sample Preparation Workflow P0 Start: 100 µL Plasma Sample P1 Add 100 ng/mL Internal Standard P0->P1 P2 Vortex Briefly P1->P2 P3 Add 2 mL MTBE (Extraction Solvent) P2->P3 P4 Vortex for 2 min P3->P4 P5 Separate Organic Layer (Supernatant) P4->P5 P6 Evaporate to Dryness (Nitrogen Stream) P5->P6 P7 Reconstitute in 50:50 MeOH:ACN P6->P7 P8 Inject into LC-MS/MS System P7->P8

References

Application of Cedazuridine in Combination with Hypomethylating Agents

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

Cedazuridine is a novel cytidine deaminase (CDA) inhibitor developed to enhance the oral bioavailability of hypomethylating agents (HMAs) such as azacitidine and decitabine.[1][2] HMAs are a cornerstone in the treatment of myeloid malignancies, including myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).[1][3] However, their clinical use has traditionally been limited to parenteral (intravenous or subcutaneous) administration due to rapid degradation by the enzyme cytidine deaminase, which is highly abundant in the gut and liver.[3][4]

By inhibiting CDA, this compound prevents the first-pass metabolism of orally administered HMAs, allowing them to achieve systemic exposures comparable to their intravenous or subcutaneous counterparts.[2][4] This innovation offers a significant advantage for patients by reducing the burden of daily injections or infusions.[5] This document provides detailed application notes and protocols based on clinical research of this compound in combination with azacitidine and the closely related, well-studied agent, decitabine.

Mechanism of Action: this compound and Hypomethylating Agents

This compound is co-administered with a cytidine analog HMA (e.g., azacitidine or decitabine). In the gastrointestinal tract and liver, this compound inhibits CDA, preventing the breakdown of the HMA. This allows the HMA to be absorbed into the systemic circulation and reach target cancer cells. Inside the cell, the HMA is phosphorylated into its active triphosphate form. This active form incorporates into DNA and inhibits DNA methyltransferases (DNMTs).[1] The inhibition of DNMTs leads to DNA hypomethylation, which can reactivate tumor suppressor genes, induce cellular differentiation, and trigger apoptosis (programmed cell death) in malignant cells.[1]

G cluster_0 Oral Administration & Absorption cluster_1 Cellular Mechanism Oral_HMA Oral HMA (Azacitidine/Decitabine) GI_Tract GI Tract & Liver Oral_HMA->GI_Tract This compound This compound This compound->GI_Tract CDA Cytidine Deaminase (CDA) This compound->CDA Inhibits GI_Tract->CDA HMA Metabolism Systemic_Circulation Systemic Circulation GI_Tract->Systemic_Circulation Increased Bioavailability HMA_in_Cell HMA in Cancer Cell Systemic_Circulation->HMA_in_Cell Phosphorylation Phosphorylation HMA_in_Cell->Phosphorylation Active_HMA Active HMA-TP Phosphorylation->Active_HMA DNA_Replication DNA Replication Active_HMA->DNA_Replication DNMT DNA Methyltransferase (DNMT) Active_HMA->DNMT Inhibits DNA_Replication->DNMT Incorporation & Trapping DNA_Hypomethylation DNA Hypomethylation DNMT->DNA_Hypomethylation Apoptosis Apoptosis & Cell Differentiation DNA_Hypomethylation->Apoptosis

Mechanism of Action of Oral HMA with this compound.

Section 1: this compound in Combination with Azacitidine (ASTX030)

The combination of oral azacitidine and this compound, designated ASTX030, is currently under investigation in a multi-phase clinical trial (NCT04256317) for patients with MDS, Chronic Myelomonocytic Leukemia (CMML), and AML.[5][6][7] The primary goal is to establish an oral formulation that is pharmacokinetically equivalent to subcutaneous (SC) azacitidine.[5]

Data Presentation

Table 1: Pharmacokinetic (PK) Data for Oral Azacitidine/Cedazuridine (ASTX030) vs. Subcutaneous (SC) Azacitidine

Parameter Value / Finding Source
Primary PK Endpoint Achieve oral Azacitidine PK Area Under the Curve (AUC) equivalence vs. SC Azacitidine (75 mg/m²). [5]
This compound Dose Effect A 20 mg dose of this compound resulted in sufficient CDA inhibition, leading to ~100% bioavailability for oral Azacitidine. [5][8]
Dose Expansion Doses 136/20 mg and 144/20 mg (Azacitidine/Cedazuridine) were investigated. The 144/20 mg dose slightly exceeded the target AUC range, while 136/20 mg was at the lower end. [8]

| Recommended Phase 2 Dose (RP2D) | 140 mg Azacitidine with 20 mg this compound was selected as the RP2D. |[8][9] |

Table 2: Preliminary Efficacy of Oral Azacitidine/Cedazuridine (ASTX030) in MDS/CMML/MPN

Parameter Value Source
Overall Response Rate (ORR) ~56% across all cohorts. [9]
Complete Response (CR) 24% (in cohorts with AUC comparable to SC AZA). [8]
Marrow Complete Response (mCR) 24% (in cohorts with AUC comparable to SC AZA). [8]
Median Overall Survival (OS) 29.5 months (in cohorts with AUC comparable to SC AZA, median follow-up 36.2 months). [8]

| Pharmacodynamic Effect | LINE-1 demethylation patterns were comparable to those reported for SC Azacitidine. |[5][8] |

Table 3: Safety Profile of Oral Azacitidine/Cedazuridine (ASTX030) (Phase 1)

Adverse Event (AE) Finding Source
Grade ≥3 AEs (any cause) 84% of patients. [8]
Most Common Grade ≥3 AEs Leukopenia (27%), Neutropenia (26%), Thrombocytopenia (23%). [8]
Gastrointestinal Toxicity Similar to SC Azacitidine (e.g., Nausea: 70% with ASTX030 vs 71% with SC AZA). [5]
Dose-Limiting Toxicities (DLTs) One DLT of prolonged Grade 4 neutropenia was observed. [8]

| Discontinuation due to AE | 5% of patients. |[8] |

Section 2: this compound in Combination with Decitabine (ASTX727 / INQOVI®)

The fixed-dose combination of decitabine (35 mg) and this compound (100 mg), known as ASTX727 or INQOVI®, is FDA-approved for the treatment of adults with MDS and CMML.[1][10] Its approval was based on pivotal trials demonstrating pharmacokinetic equivalence, similar safety, and comparable efficacy to intravenous (IV) decitabine.[10][11]

Data Presentation

Table 4: Pharmacokinetic Equivalence from the ASCERTAIN Phase 3 Trial (Oral ASTX727 vs. IV Decitabine)

Parameter Value Source
Primary Endpoint Total 5-day decitabine exposure (AUC) equivalence. [11][12]
Oral/IV AUC Ratio 98.93% (90% CI: 92.66% - 105.60%). [11][12]

Table 5: Efficacy from the ASCERTAIN Phase 3 Trial in MDS/CMML

Parameter Value Source
Overall Response Rate (ORR) 62% [11]
Complete Response (CR) Rate 21% [10]
Median Duration of CR 7.5 months [10]
Transfusion Independence 53% of previously dependent patients became transfusion-independent for at least 56 days. [10]

| Median Overall Survival (mOS) | 31.7 months |[11] |

Table 6: Safety Profile from the ASCERTAIN Phase 3 Trial

Adverse Event (AE) Finding Source
Overall Profile The safety profiles of oral ASTX727 and IV decitabine were similar. [11][12]
Most Frequent Grade ≥3 AEs Thrombocytopenia (61%), Neutropenia (57%), Anemia (50%). [12]

| Treatment-Related Deaths | 2 with oral therapy (sepsis, pneumonia); 3 with IV therapy (septic shock, pneumonia). |[12] |

Experimental Protocols

Protocol: Phase 1/2/3 Study of Oral Azacitidine/Cedazuridine (ASTX030-01)

This multi-phase study was designed to efficiently move from dose-finding to a pivotal comparison.[7][13][14]

  • Phase 1 (Dose Escalation & Expansion):

    • Objective: To determine the recommended phase 2 dose (RP2D) of ASTX030 that achieves PK AUC equivalence to SC azacitidine.[8]

    • Design: Open-label, dose-escalation cohorts. Doses of oral azacitidine (ranging from 60-144 mg) and this compound (ranging from 20-100 mg) were evaluated.[5][8]

    • Patient Population: Adults with confirmed MDS, CMML, or other MDS/MPN overlap syndromes who are candidates for single-agent azacitidine.[5][8]

    • Treatment Schedule: In Cycle 1, patients received oral azacitidine alone on Day -3, followed by a standard dose of SC azacitidine (75 mg/m²) on Day 1. Subsequently, the oral ASTX030 combination was given for 7 days. From Cycle 2 onwards, patients received oral ASTX030 on Days 1-7 of each 28-day cycle.[5]

    • Primary Endpoint: Pharmacokinetic equivalence (AUC) of oral vs. SC azacitidine.[5]

  • Phase 2/3 (Randomized Crossover):

    • Objective: To compare oral ASTX030 to SC azacitidine.[6]

    • Design: Randomized, open-label, crossover study. Patients are randomized to receive either oral ASTX030 or SC azacitidine in the first cycle, then cross over to the other formulation in the second cycle. From Cycle 3, all patients receive oral ASTX030.[6]

Protocol: ASCERTAIN Phase 3 Trial of Oral Decitabine/Cedazuridine (ASTX727)

This was a registrational trial designed to demonstrate PK equivalence.[12][15]

  • Objective: To compare the total 5-day decitabine exposure (AUC) of oral ASTX727 with IV decitabine.[12]

  • Design: A multicenter, randomized, open-label, two-period crossover study.[4][12]

  • Patient Population: Adults with intermediate and high-risk MDS or CMML.[10][12]

  • Treatment Protocol:

    • Patients were randomized 1:1 into two sequences for the first two 28-day cycles.

    • Sequence A: Received oral ASTX727 (35 mg decitabine/100 mg this compound) once daily for Days 1-5 of Cycle 1, followed by IV decitabine (20 mg/m²) as a 1-hour infusion for Days 1-5 of Cycle 2.[12][15]

    • Sequence B: Received IV decitabine in Cycle 1, followed by oral ASTX727 in Cycle 2.[12][15]

    • Subsequent Cycles: From Cycle 3 onwards, all patients received open-label oral ASTX727 until disease progression or unacceptable toxicity.[10]

  • Primary Endpoint: The ratio of the 5-day cumulative decitabine AUC for oral ASTX727 compared to IV decitabine.[12]

  • Secondary Endpoints: Safety, overall response rate, duration of response, and transfusion independence.[16]

G cluster_0 Patient Screening & Randomization cluster_1 Treatment Sequence A cluster_2 Treatment Sequence B Screening Patient Screening (MDS/CMML Diagnosis, Eligibility Criteria) Randomization Randomization (1:1) Screening->Randomization A_Cycle1 Cycle 1 (28 days) Oral Therapy (Decitabine/Cedazuridine) Days 1-5 Randomization->A_Cycle1 Sequence A B_Cycle1 Cycle 1 (28 days) IV Therapy (Decitabine 20 mg/m²) Days 1-5 Randomization->B_Cycle1 Sequence B A_Cycle2 Cycle 2 (28 days) IV Therapy (Decitabine 20 mg/m²) Days 1-5 A_Cycle1->A_Cycle2 A_PK_PD_1 PK/PD Sampling A_Cycle1->A_PK_PD_1 A_PK_PD_2 PK/PD Sampling A_Cycle2->A_PK_PD_2 A_Cycle2->Crossover B_Cycle2 Cycle 2 (28 days) Oral Therapy (Decitabine/Cedazuridine) Days 1-5 B_Cycle1->B_Cycle2 B_PK_PD_1 PK/PD Sampling B_Cycle1->B_PK_PD_1 B_PK_PD_2 PK/PD Sampling B_Cycle2->B_PK_PD_2 B_Cycle2->Crossover Open_Label_Phase Cycle 3 Onwards All Patients Receive Oral Therapy Crossover->Open_Label_Phase Follow_Up Follow-up for Safety, Efficacy, and Survival Open_Label_Phase->Follow_Up

Randomized Crossover Trial Workflow (e.g., ASCERTAIN).

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Poor Oral Bioavailability of Decitabine with Cedazuridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting guides, and frequently asked questions regarding the use of decitabine in combination with cedazuridine to enhance its oral bioavailability.

Introduction

Decitabine is a hypomethylating agent with proven efficacy in treating myelodysplastic syndromes (MDS) and chronic myelomonocytic leukemia (CMML).[1][2] However, its clinical utility as an oral agent has been historically limited by poor bioavailability. This is primarily due to its rapid degradation by the enzyme cytidine deaminase (CDA), which is highly expressed in the gut and liver.[3][4][5][6] this compound is a potent inhibitor of CDA, and its co-administration with decitabine significantly increases the systemic exposure and oral bioavailability of decitabine, making oral administration a viable and effective treatment option.[6][7][8][9] This combination is available as a fixed-dose medication, Inqovi®.[1][8]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of decitabine and this compound?

A1: Decitabine is a nucleoside metabolic inhibitor.[1] After phosphorylation, it is incorporated into DNA where it inhibits DNA methyltransferase, leading to DNA hypomethylation and subsequent cellular differentiation or apoptosis.[10] this compound is a cytidine deaminase inhibitor. By inhibiting CDA in the gastrointestinal tract and liver, this compound prevents the breakdown of decitabine, thereby increasing its systemic exposure following oral administration.[8][9]

Q2: How does the oral combination of decitabine and this compound compare to intravenous decitabine?

A2: Clinical studies have demonstrated that the oral fixed-dose combination of 35 mg decitabine and 100 mg this compound achieves pharmacokinetic (PK) exposure equivalent to that of intravenous (IV) decitabine at a dose of 20 mg/m².[8][11][12] The geometric mean ratio of the 5-day cumulative decitabine area under the curve (AUC) for the oral formulation compared to IV decitabine is approximately 99%.[8][13][14] The safety profile of the oral combination is also similar to that of IV decitabine.[13]

Q3: What are the recommended storage and handling procedures for decitabine and this compound in a laboratory setting?

A3: For specific storage and handling instructions for the commercial product Inqovi®, refer to the manufacturer's prescribing information. For research-grade compounds, decitabine is typically stored at -20°C and is light-sensitive. This compound stability and storage conditions should be obtained from the supplier's technical data sheet. Solutions should be prepared fresh for each experiment.

Q4: Can Inqovi® be substituted for an intravenous decitabine product within a treatment cycle?

A4: No, Inqovi® should not be substituted for an intravenous decitabine product within a treatment cycle.[15]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
Inconsistent results in in vitro experiments 1. Degradation of decitabine in culture media. 2. Variable cytidine deaminase (CDA) activity in cell lines. 3. Cell line resistance to decitabine.1. Prepare fresh decitabine solutions for each experiment. Minimize exposure to light and elevated temperatures. 2. Screen cell lines for CDA expression and activity. Consider using a cell line with low CDA expression or co-administer with this compound. 3. Verify the expression of deoxycytidine kinase (DCK), which is required to activate decitabine.[16]
Low oral bioavailability of decitabine in animal models despite co-administration with this compound 1. Inadequate dose of this compound. 2. Issues with formulation or vehicle. 3. Rapid clearance of this compound in the animal model. 4. Gastrointestinal issues in the animal model affecting absorption.1. Perform dose-escalation studies to determine the optimal dose of this compound for the specific animal model. 2. Ensure the formulation is appropriate for oral gavage and that the compounds are fully solubilized. 3. Conduct pharmacokinetic studies to determine the half-life of this compound in the animal model. 4. Monitor the health of the animals and ensure normal gastrointestinal function.
Unexpected cytotoxicity at low doses of decitabine 1. High sensitivity of the cell line or animal model. 2. Synergistic effects with other components in the experimental system.1. Perform a dose-response curve to determine the IC50 for your specific model. 2. Review all components of the experimental system to identify any potential interactions.
Lack of DNA hypomethylation after treatment 1. Insufficient drug exposure (dose or duration). 2. Inefficient cellular uptake of decitabine. 3. The specific gene promoter is not regulated by methylation.1. Increase the dose or duration of treatment. Ensure continuous exposure for S-phase specific incorporation.[17] 2. Confirm the expression of nucleoside transporters in your cell model. 3. Use a global methylation assay (e.g., LINE-1) to confirm the overall hypomethylating activity of decitabine.

Data Presentation

Table 1: Pharmacokinetic Comparison of Oral Decitabine/Cedazuridine vs. Intravenous Decitabine

ParameterOral Decitabine (35 mg) + this compound (100 mg)Intravenous Decitabine (20 mg/m²)
5-Day Cumulative AUC Ratio (Oral/IV) 99% (90% CI: 93-106)[8][13][14]N/A
Day 1 AUC Ratio (Oral/IV) 60% (90% CI: 55-65)[8]N/A
Day 5 AUC Ratio (Oral/IV) 106% (90% CI: 98-114)[8]N/A
LINE-1 DNA Demethylation Difference <1%[11]N/A

Table 2: Clinical Efficacy in MDS and CMML (Phase 3 ASCERTAIN study)

OutcomeOral Decitabine/Cedazuridine
Complete Response (CR) Rate 21%[13][14]
Median Duration of CR 7.5 months[13][14]
Red Blood Cell/Platelet Transfusion Independence 53% (among dependent patients at baseline)[13]

Experimental Protocols

In Vitro Cell Viability Assay
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare fresh stock solutions of decitabine and this compound. For combination treatments, prepare a solution with the desired fixed ratio.

  • Treatment: Treat cells with serial dilutions of decitabine alone, this compound alone, and the combination. Include a vehicle-only control.

  • Incubation: Incubate the cells for a period that allows for at least one to two cell divisions (e.g., 72 hours).

  • Viability Assessment: Use a standard cell viability reagent (e.g., MTT, resazurin, or a luminescence-based assay) and measure the signal according to the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 values.

LINE-1 Methylation Assay (as a measure of global DNA methylation)
  • DNA Extraction: Isolate genomic DNA from cells or tissues treated with decitabine/cedazuridine or control.

  • Bisulfite Conversion: Treat the genomic DNA with sodium bisulfite to convert unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

  • PCR Amplification: Amplify the bisulfite-converted DNA using primers specific for a LINE-1 repetitive element.

  • Pyrosequencing or Methylation-Specific High-Resolution Melting: Quantify the percentage of methylation at specific CpG sites within the amplified LINE-1 element.

  • Data Analysis: Compare the percentage of LINE-1 methylation in treated samples to control samples.

Mandatory Visualizations

Caption: Mechanism of action of oral decitabine and this compound.

Experimental_Workflow cluster_In_Vitro In Vitro Studies cluster_In_Vivo In Vivo Studies Cell_Culture Cell Line Selection (e.g., MDS/AML cell lines) Dose_Response Dose-Response Assay (Decitabine +/- this compound) Cell_Culture->Dose_Response Mechanism_Assay Mechanistic Assays Dose_Response->Mechanism_Assay Methylation_Analysis DNA Methylation Analysis (e.g., LINE-1) Mechanism_Assay->Methylation_Analysis Gene_Expression Gene Expression Analysis (e.g., qPCR, RNA-seq) Mechanism_Assay->Gene_Expression Animal_Model Animal Model Selection (e.g., Xenograft, PDX) PK_PD_Study Pharmacokinetic/Pharmacodynamic (PK/PD) Study Animal_Model->PK_PD_Study Efficacy_Study Efficacy Study (Tumor growth inhibition) PK_PD_Study->Efficacy_Study Toxicity_Study Toxicity Assessment Efficacy_Study->Toxicity_Study

Caption: Preclinical experimental workflow for evaluating decitabine and this compound.

References

Troubleshooting Cedazuridine and decitabine combination instability in vitro

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the in vitro use of the cedazuridine and decitabine combination. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling this combination agent and troubleshooting common issues that may arise during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of the this compound and decitabine combination?

A1: Decitabine is a hypomethylating agent that inhibits DNA methyltransferase (DNMT), leading to the reactivation of tumor suppressor genes and induction of apoptosis in cancer cells. However, decitabine is susceptible to degradation by the enzyme cytidine deaminase (CDA), which is abundant in the gut and liver, limiting its oral bioavailability. This compound is a potent inhibitor of CDA. When combined with decitabine, this compound prevents the breakdown of decitabine, thereby increasing its systemic exposure and allowing for oral administration.[1][2]

Q2: Why is the stability of the this compound and decitabine combination a concern in in vitro experiments?

A2: Both decitabine and, to a lesser extent, this compound are chemically unstable in aqueous solutions, which can lead to a loss of potency and the generation of degradation products that may have their own biological effects, potentially confounding experimental results.[1][3][4] Decitabine is particularly sensitive to pH and temperature.[4]

Q3: What are the primary degradation pathways for decitabine and this compound?

A3: Decitabine's degradation in aqueous solutions primarily involves the hydrolytic opening of its triazine ring, followed by deformylation and anomerization (conversion between its α and β forms).[3] this compound can undergo conversion to its epimer, which is a less potent inhibitor of CDA, particularly in acidic environments.[1][2][5] Forced degradation studies on the combination have shown susceptibility to oxidative and acidic conditions.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent or lower-than-expected drug efficacy (e.g., reduced cytotoxicity, less effective DNA hypomethylation). Degradation of Decitabine: Decitabine is unstable in aqueous solutions, with its potency decreasing over time, especially at physiological temperature and pH.[3]Prepare fresh stock solutions of decitabine and the combination before each experiment. Avoid prolonged storage of working solutions. If storage is necessary, aliquot and freeze at -80°C immediately after preparation and use each aliquot only once.
Suboptimal pH of Culture Medium: Decitabine degradation is pH-dependent.Ensure the pH of your cell culture medium is within the optimal range for your cell line and minimize exposure of the drug solution to non-optimal pH conditions.
Variability in results between experimental repeats. Inconsistent preparation of drug solutions: Minor variations in the time between dissolving the compounds and adding them to the cell culture can lead to different levels of degradation.Standardize your protocol for drug preparation. Use a consistent source of solvent (e.g., DMSO) and ensure complete dissolution. Add the drug solution to the culture medium at the same time point in each experiment.
Age of stock solutions: Using stock solutions of different ages can introduce variability.Always use freshly prepared stock solutions or aliquots from the same frozen batch for a set of related experiments.
Unexpected cellular effects or toxicity. Activity of degradation products: Decitabine degradation products may have their own pharmacological or toxic properties that are independent of the parent compound.[3]Minimize degradation by following the recommended handling procedures. If unexpected effects are observed, consider analyzing the purity of your drug solution using methods like HPLC.
Interaction with media components: Components of the cell culture medium could potentially accelerate the degradation of the compounds.While specific interactions are not well-documented, being aware of this possibility is important. If you switch media formulations, re-validate your experimental conditions.

Experimental Protocols

Preparation of Stock Solutions

This protocol is a general guideline. Please refer to the manufacturer's instructions for the specific formulation of this compound and decitabine you are using.

Materials:

  • This compound powder

  • Decitabine powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

Procedure:

  • This compound Stock Solution (e.g., 10 mM):

    • Calculate the required mass of this compound for your desired concentration and volume.

    • Under sterile conditions (e.g., in a biological safety cabinet), weigh the this compound powder and transfer it to a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO to achieve the final concentration.

    • Vortex thoroughly until the powder is completely dissolved.

  • Decitabine Stock Solution (e.g., 10 mM):

    • Repeat the same procedure as for this compound, using decitabine powder.

  • Storage of Stock Solutions:

    • Aliquot the stock solutions into single-use volumes in sterile, nuclease-free microcentrifuge tubes.

    • Store the aliquots at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Preparation of Working Solutions and Dosing in Cell Culture

Materials:

  • Prepared stock solutions of this compound and decitabine

  • Pre-warmed, complete cell culture medium (e.g., RPMI-1640, DMEM)

Procedure:

  • Thawing Stock Solutions:

    • Thaw the required aliquots of this compound and decitabine stock solutions at room temperature.

  • Preparation of Working Solution:

    • It is recommended to prepare fresh working solutions immediately before each experiment.

    • Calculate the volume of each stock solution needed to achieve the desired final concentration in your cell culture.

    • Under sterile conditions, dilute the stock solutions directly into pre-warmed complete cell culture medium.

    • Mix gently by pipetting.

  • Dosing Cells:

    • Add the freshly prepared working solution to your cell cultures.

    • Ensure even distribution by gently swirling the culture vessel.

    • For time-course experiments, be aware that the effective concentration of decitabine may decrease over time due to degradation. In some studies, fresh media with the drug is added every 24 hours for longer-term experiments.[7]

Quantitative Data on Stability

The stability of decitabine, and by extension the combination, is highly dependent on the specific conditions. Below is a summary of available data.

Table 1: Stability of Decitabine in Different Conditions

Condition Stability Data Source
Aqueous Solution (Physiological pH and Temperature)Half-life can be as short as a few hours.[3]
RPMI-1640 Cell Culture Medium (37°C)Methylation levels reached a minimum after 48 hours, suggesting drug turnover.
Diluted in 0.9% NaCl (2-8°C, protected from light)Stable for up to 48 hours.[8][9]
Reconstituted in Sterile Water (4°C)Stable for up to 48 hours.[8]

Note: Specific quantitative stability data for the this compound and decitabine combination in various cell culture media is limited in publicly available literature. It is highly recommended that researchers perform their own stability assessments under their specific experimental conditions if precise concentrations are critical.

Visualizations

Logical Workflow for In Vitro Experimentation

G Experimental Workflow for this compound and Decitabine In Vitro Assays cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis & Troubleshooting prep_stock Prepare Fresh Stock Solutions (this compound & Decitabine in DMSO) store_stock Aliquot and Store at -80°C prep_stock->store_stock prep_working Prepare Fresh Working Solution in Pre-warmed Culture Medium store_stock->prep_working Use one aliquot per experiment dose_cells Dose Cells with Freshly Prepared Working Solution prep_working->dose_cells incubate Incubate for a Defined Period (Consider drug turnover for long incubations) dose_cells->incubate assay Perform Downstream Assays (e.g., Viability, Methylation, Gene Expression) incubate->assay analyze Analyze Data assay->analyze troubleshoot Troubleshoot Inconsistent Results (Refer to Troubleshooting Guide) analyze->troubleshoot If results are unexpected

Caption: A logical workflow for preparing and using the this compound and decitabine combination in in vitro experiments.

Decitabine's Mechanism of Action and Downstream Signaling

G Decitabine's Mechanism of Action and Signaling Pathway cluster_entry Cellular Uptake and Activation cluster_dna DNA Incorporation and DNMT Inhibition cluster_epigenetic Epigenetic Reprogramming cluster_damage DNA Damage Response cluster_outcome Cellular Outcomes Decitabine Decitabine dCTP Decitabine Triphosphate Decitabine->dCTP Phosphorylation DNA_inc Incorporation into DNA during S-phase dCTP->DNA_inc DNMT1_trap Covalent Adduct Formation (DNMT1 Trapping) DNA_inc->DNMT1_trap DNMT1 DNA Methyltransferase 1 (DNMT1) DNMT1->DNMT1_trap DNMT1_deg Proteasomal Degradation of DNMT1 DNMT1_trap->DNMT1_deg DNA_damage DNA Damage (Double-Strand Breaks) DNMT1_trap->DNA_damage Hypomethylation DNA Hypomethylation DNMT1_deg->Hypomethylation TSG Tumor Suppressor Gene Reactivation Hypomethylation->TSG Apoptosis Apoptosis TSG->Apoptosis CellCycle Cell Cycle Arrest TSG->CellCycle Differentiation Cellular Differentiation TSG->Differentiation DDR Activation of DNA Damage Response (DDR) Pathways (e.g., ATM/ATR) DNA_damage->DDR ROS Reactive Oxygen Species (ROS) Accumulation DDR->ROS DDR->Apoptosis DDR->CellCycle ROS->Apoptosis

Caption: A simplified diagram of decitabine's mechanism of action, leading to DNA hypomethylation and DNA damage, and subsequent cellular outcomes.

References

Technical Support Center: Optimizing Cedazuridine Concentration for Maximum CDA Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Cedazuridine as a cytidine deaminase (CDA) inhibitor in experimental settings. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and robust experimental protocols to ensure the successful optimization of this compound concentration for maximal CDA inhibition.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it inhibit cytidine deaminase (CDA)?

This compound is a potent and specific inhibitor of the enzyme cytidine deaminase (CDA).[1][2] CDA is responsible for the deamination of cytidine and its analogs, converting them into uridine and its corresponding analogs.[3] This enzymatic degradation can limit the efficacy of therapeutic nucleoside analogs, such as the hypomethylating agent decitabine. This compound works by binding to the active site of the CDA enzyme, thereby preventing it from metabolizing its substrates.[3] This inhibition increases the half-life and bioavailability of CDA-substrate drugs.[3]

Q2: What is the known IC50 value for this compound?

The reported half-maximal inhibitory concentration (IC50) for this compound's inhibition of cytidine deaminase is approximately 0.281 µM.

Q3: In what experimental systems can this compound be used?

This compound can be used in various in vitro and in vivo experimental systems to inhibit CDA activity. These include, but are not limited to:

  • Cell-based assays using cancer cell lines that express CDA.

  • Enzymatic assays with purified or recombinant CDA.

  • Preclinical animal models to enhance the oral bioavailability of CDA-substrate drugs.[4][5]

Q4: What is the clinically approved dosage of this compound?

This compound is clinically approved in a fixed-dose combination with decitabine under the brand name INQOVI®. The approved oral dosage is one tablet containing 100 mg of this compound and 35 mg of decitabine, taken once daily for five days in a 28-day cycle.[6][7]

Quantitative Data Summary

While extensive clinical data exists for the fixed-dose combination of this compound and Decitabine, specific in vitro dose-response data for this compound alone is less commonly published. The key inhibitory concentration is summarized below. Researchers are encouraged to perform their own dose-response experiments to determine the optimal concentration for their specific experimental system.

InhibitorTargetIC50
This compoundCytidine Deaminase (CDA)~0.281 µM

Experimental Protocols

Below are detailed methodologies for three common types of in vitro CDA inhibition assays.

Spectrophotometric CDA Inhibition Assay

This method measures the decrease in absorbance as cytidine is converted to uridine by CDA.

Materials:

  • Recombinant human CDA enzyme

  • This compound

  • Cytidine (substrate)

  • Tris-HCl buffer (pH 7.5)

  • UV-transparent 96-well plate

  • Spectrophotometer capable of reading at 282 nm

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).

    • Prepare a stock solution of cytidine in Tris-HCl buffer.

    • Dilute the recombinant CDA enzyme in Tris-HCl buffer to the desired working concentration.

  • Assay Setup:

    • In a 96-well plate, add the Tris-HCl buffer.

    • Add varying concentrations of this compound to the wells. Include a vehicle control (no this compound).

    • Add the CDA enzyme to all wells except for the no-enzyme control.

    • Pre-incubate the plate at 37°C for 15 minutes to allow this compound to bind to the enzyme.

  • Initiate Reaction:

    • Add the cytidine substrate to all wells to start the reaction.

  • Measurement:

    • Immediately measure the absorbance at 282 nm at time zero and then at regular intervals (e.g., every 5 minutes) for 30-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of decrease in absorbance over time for each concentration of this compound.

    • Plot the percentage of CDA inhibition against the logarithm of this compound concentration to determine the IC50 value.

Fluorometric CDA Inhibition Assay

This assay measures the ammonia released during the deamination of cytidine, which then reacts with a probe to generate a fluorescent signal.

Materials:

  • CDA Activity Assay Kit (e.g., from commercial suppliers) which typically includes:

    • CDA Assay Buffer

    • CDA Substrate (Cytidine)

    • Recombinant CDA Enzyme

    • Developer/Probe

    • Ammonium Chloride Standard

  • This compound

  • Black, flat-bottom 96-well plate

  • Fluorometric microplate reader

Procedure:

  • Prepare Standards and Reagents:

    • Prepare an ammonium chloride standard curve according to the kit manufacturer's instructions.

    • Prepare a stock solution of this compound.

    • Prepare all kit components as directed in the manual.

  • Assay Setup:

    • Add CDA Assay Buffer to the wells of a black 96-well plate.

    • Add varying concentrations of this compound. Include a vehicle control.

    • Add the CDA enzyme to all wells except for the no-enzyme control.

    • Pre-incubate at 37°C for 15 minutes.

  • Initiate Reaction:

    • Add the CDA substrate to all wells.

  • Develop Signal:

    • Add the developer/probe solution to each well.

    • Incubate for the time specified in the kit protocol (e.g., 30-60 minutes) at 37°C, protected from light.

  • Measurement:

    • Measure the fluorescence at the recommended excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence (no-enzyme control) from all readings.

    • Use the ammonium chloride standard curve to determine the amount of ammonia produced in each well.

    • Calculate the percentage of CDA inhibition for each this compound concentration and determine the IC50.

HPLC-Based CDA Inhibition Assay

This highly sensitive and specific method directly measures the conversion of cytidine to uridine.

Materials:

  • Recombinant human CDA enzyme

  • This compound

  • Cytidine (substrate)

  • Tris-HCl buffer (pH 7.5)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water (HPLC grade)

  • Perchloric acid or other stopping reagent

  • HPLC system with a C18 column and UV detector

Procedure:

  • Reaction Setup:

    • In microcentrifuge tubes, prepare reaction mixtures containing Tris-HCl buffer, varying concentrations of this compound, and the CDA enzyme.

    • Pre-incubate at 37°C for 15 minutes.

  • Initiate and Terminate Reaction:

    • Add cytidine to start the reaction and incubate at 37°C for a defined period (e.g., 30 minutes).

    • Stop the reaction by adding a stopping reagent like perchloric acid, followed by neutralization.

    • Centrifuge the samples to pellet the precipitated protein.

  • HPLC Analysis:

    • Transfer the supernatant to HPLC vials.

    • Inject the samples onto a C18 column.

    • Use a suitable mobile phase (e.g., a gradient of acetonitrile in water) to separate cytidine and uridine.

    • Detect the separated compounds using a UV detector at an appropriate wavelength (e.g., 260 nm).

  • Data Analysis:

    • Quantify the peak areas for cytidine and uridine.

    • Calculate the amount of uridine produced in each reaction.

    • Determine the percentage of CDA inhibition for each this compound concentration and calculate the IC50.

Troubleshooting Guides

General Troubleshooting for Enzymatic Assays
Issue Possible Cause Solution
No or low enzyme activity Inactive enzymeEnsure proper storage and handling of the enzyme. Avoid repeated freeze-thaw cycles. Use a fresh aliquot.
Incorrect buffer pH or compositionVerify the pH of the buffer and ensure it is optimal for CDA activity (typically around pH 7.5).
Substrate degradationPrepare fresh substrate solution for each experiment.
High background signal Contamination of reagentsUse high-purity water and reagents. Filter-sterilize buffers if necessary.
Autofluorescence of compoundsCheck the intrinsic fluorescence of this compound or other compounds at the assay wavelengths. Run appropriate controls.
Inconsistent results Pipetting errorsCalibrate pipettes regularly. Use reverse pipetting for viscous solutions.
Temperature fluctuationsEnsure consistent incubation temperatures. Pre-warm all reagents and plates to the assay temperature.
Edge effects in 96-well platesAvoid using the outer wells of the plate, or fill them with buffer to maintain a humidified environment.
Specific Troubleshooting for CDA Inhibition Assays
Issue Possible Cause (Method-Specific) Solution
Spectrophotometric Assay: Drifting baseline Lamp instabilityAllow the spectrophotometer to warm up for at least 30 minutes before use.
Temperature changes affecting absorbanceUse a temperature-controlled plate reader.
Fluorometric Assay: High signal in no-enzyme control Ammonia contamination from the air or reagentsPrepare fresh buffers. Keep assay plates covered as much as possible.
Probe instabilityProtect the fluorescent probe from light and prepare it fresh.
HPLC Assay: Poor peak separation Inappropriate mobile phaseOptimize the mobile phase composition and gradient.
Column degradationUse a guard column to protect the analytical column. Flush the column regularly.
HPLC Assay: Variable peak areas Inconsistent injection volumeEnsure the autosampler is functioning correctly and there are no air bubbles in the sample.
Incomplete reaction terminationEnsure the stopping reagent is added quickly and mixed thoroughly at the end of the incubation period.

Visualizations

CDA_Inhibition_Pathway cluster_0 Mechanism of CDA Inhibition by this compound Cytidine Cytidine / Decitabine CDA Cytidine Deaminase (CDA) Cytidine->CDA Metabolized by Uridine Uridine / Inactive Metabolite CDA->Uridine Produces This compound This compound This compound->Inhibition Inhibition->CDA Inhibits

Caption: Mechanism of Cytidine Deaminase (CDA) inhibition by this compound.

Experimental_Workflow cluster_1 Workflow for Optimizing this compound Concentration A 1. Prepare Reagents: - this compound dilutions - CDA enzyme - Substrate (Cytidine) - Assay Buffer B 2. Set up Assay Plate: - Add buffer, this compound, and CDA enzyme - Include controls (no enzyme, vehicle) A->B C 3. Pre-incubate: - Allow this compound to bind to CDA B->C D 4. Initiate Reaction: - Add Cytidine substrate C->D E 5. Monitor Reaction: - Spectrophotometer, Fluorometer, or HPLC D->E F 6. Data Analysis: - Calculate % Inhibition - Determine IC50 E->F

Caption: Experimental workflow for optimizing this compound concentration.

Troubleshooting_Tree cluster_2 Troubleshooting Decision Tree for CDA Inhibition Assays Start Inconsistent or Unexpected Results Q1 Are controls (positive/negative) working as expected? Start->Q1 A1_Yes Check experimental conditions: - Pipetting accuracy - Incubation time/temperature - Plate reader settings Q1->A1_Yes Yes A1_No Check reagent integrity: - Enzyme activity - Substrate stability - this compound concentration Q1->A1_No No Q2 Is background signal high? A1_Yes->Q2 A1_No->Q2 A2_Yes Identify source of background: - Reagent contamination - Autofluorescence of compounds - Insufficient blocking Q2->A2_Yes Yes A2_No Review data analysis: - Correct background subtraction - Appropriate curve fitting Q2->A2_No No

Caption: Troubleshooting decision tree for CDA inhibition assays.

References

Navigating Cedazuridine-Induced Gastrointestinal Toxicity in Animal Models: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for managing gastrointestinal (GI) toxicity in animal models treated with cedazuridine. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during preclinical studies, ensuring the welfare of animal subjects and the integrity of your research data.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent inhibitor of the enzyme cytidine deaminase (CDA). CDA is primarily found in the gastrointestinal tract and liver and is responsible for the rapid degradation of cytidine analogs like decitabine. By inhibiting CDA, this compound increases the oral bioavailability and systemic exposure of co-administered drugs like decitabine.[1]

Q2: What are the common gastrointestinal toxicities observed with this compound in animal models?

A2: In nonclinical toxicology studies, the gastrointestinal mucosa has been identified as a target organ of this compound, particularly in cynomolgus monkeys.[1] While often administered with decitabine, which itself can cause GI issues, this compound's impact on the GI tract is an important consideration. Observed toxicities can include diarrhea, nausea, and mucositis.

Q3: At what dose levels are gastrointestinal effects of this compound observed in animal models?

A3: The No-Observed-Adverse-Effect Level (NOAEL) for this compound has been established in preclinical studies. These values are crucial for dose selection in your experiments. For detailed information on NOAELs in different species, please refer to the data table below.

Quantitative Data Summary

The following table summarizes key quantitative data from nonclinical toxicology studies of this compound.

SpeciesStudy DurationDosing RegimenNOAEL (mg/kg/day)Target Organs at Doses Above NOAEL
Mouse (female)13 weeksDays 1-7 of 28-day cycles100Lymph nodes
Mouse (male)13 weeksDays 1-7 of 28-day cycles300Lymph nodes
Cynomolgus Monkey13 weeksDays 1-7 of 28-day cycles60GI mucosa , Bone marrow (RBC parameters)

Data sourced from a presentation by Astex Pharmaceuticals.[1]

Troubleshooting Guide for Gastrointestinal Toxicity

This guide provides a systematic approach to identifying and managing GI toxicity in animal models receiving this compound.

dot

Caption: Workflow for managing GI toxicity.

Experimental Protocols

Protocol 1: Assessment and Grading of Diarrhea

Objective: To standardize the assessment and grading of diarrhea in animal models.

Materials:

  • Animal observation log

  • Fecal scoring chart (see below)

  • Scale for body weight measurement

Procedure:

  • Daily Observation: Observe each animal at least once daily for clinical signs of diarrhea.

  • Fecal Scoring: Score the consistency of feces based on a standardized scoring system.

ScoreDescription
0Normal, well-formed pellets
1Soft, formed pellets
2Pasty, semi-formed stool
3Watery, unformed stool
  • Grading of Diarrhea:

    • Grade 1 (Mild): Fecal score of 1-2 with no significant change in body weight or activity.

    • Grade 2 (Moderate): Fecal score of 3, with or without a slight decrease in body weight (<5%) and/or mild lethargy.

    • Grade 3 (Severe): Fecal score of 3 with a significant decrease in body weight (5-10%), dehydration, and marked lethargy.

    • Grade 4 (Life-threatening): Fecal score of 3 with >10% body weight loss, severe dehydration, and moribund state.

Protocol 2: Supportive Care for Diarrhea

Objective: To provide a standardized protocol for supportive care in animals exhibiting diarrhea.

Materials:

  • Subcutaneous or intravenous fluids (e.g., Lactated Ringer's solution)

  • Nutritional supplements (e.g., high-calorie, palatable diet)

  • Anti-diarrheal medication (use with caution and under veterinary guidance)

Procedure:

  • Fluid Therapy: For animals with Grade 2 or higher diarrhea, administer subcutaneous or intravenous fluids to correct dehydration and maintain electrolyte balance. The volume and frequency should be determined in consultation with a veterinarian.

  • Nutritional Support: Provide a highly palatable and easily digestible diet to encourage food intake. In cases of anorexia, consider providing nutritional supplements.

  • Anti-diarrheal Agents: The use of anti-diarrheal medications should be carefully considered and discussed with a veterinarian, as they can sometimes mask worsening conditions.

Signaling Pathways and Mechanisms of Toxicity

The precise signaling pathways through which this compound induces gastrointestinal toxicity are not yet fully elucidated. However, it is understood that drug-induced GI toxicity can occur through several general mechanisms:

  • Direct Injury: The drug may directly damage the epithelial cells lining the GI tract.

  • Compromising Mucosal Integrity: The drug may weaken the protective mucosal barrier, making it more susceptible to damage.

  • Alterations in Gut Microbiota: The drug could disrupt the balance of the gut microbiome, leading to inflammation and diarrhea.

dot

Drug_Induced_GI_Toxicity Drug Drug Administration (e.g., this compound) Direct Direct Epithelial Cell Injury Drug->Direct Mucosal Compromised Mucosal Barrier Drug->Mucosal Microbiota Alteration of Gut Microbiota Drug->Microbiota Inflammation Inflammation Direct->Inflammation Mucosal->Inflammation Microbiota->Inflammation Diarrhea Diarrhea & Other GI Symptoms Inflammation->Diarrhea

Caption: Potential mechanisms of drug-induced GI toxicity.

Further research is needed to pinpoint the specific pathways affected by this compound. Histopathological examination of intestinal tissues from affected animals can provide valuable insights into the nature of the cellular damage.

Disclaimer: This technical support guide is intended for informational purposes only and should not replace the guidance of a qualified veterinarian or institutional animal care and use committee (IACUC) protocols. Always conduct animal research in accordance with approved ethical guidelines and regulations.

References

Technical Support Center: Improving the Translational Relevance of Cedazuridine Preclinical Data

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and interpreting preclinical studies involving Cedazuridine. The aim is to enhance the translational relevance of preclinical findings to the clinical setting.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent inhibitor of the enzyme cytidine deaminase (CDA).[1][2][3] CDA is primarily found in the gastrointestinal tract and liver and is responsible for the rapid degradation of cytidine analogs like decitabine, which limits their oral bioavailability.[4][5][6] By inhibiting CDA, this compound increases the systemic exposure of co-administered cytidine analogs, allowing for effective oral administration.[1][7][8]

Q2: Why is this compound co-administered with decitabine?

A2: Decitabine, a DNA methyltransferase inhibitor, has poor oral bioavailability due to extensive first-pass metabolism by cytidine deaminase.[4][5] Intravenous administration is therefore required, which can be a burden for patients.[9][10] this compound is co-administered with decitabine to inhibit CDA, thereby preventing decitabine's degradation and enabling its oral delivery.[4][7][11] This oral combination has been shown to provide decitabine exposure equivalent to that of intravenous administration.[9][12][13]

Q3: What are the approved clinical indications for the this compound/decitabine combination?

A3: The oral combination of decitabine and this compound (marketed as INQOVI®) is approved by the FDA for the treatment of adult patients with myelodysplastic syndromes (MDS), including previously treated and untreated, de novo and secondary MDS, and chronic myelomonocytic leukemia (CMML).[1][3][14][15]

Q4: Are there any known off-target effects of this compound?

A4: Preclinical safety pharmacology studies have shown that this compound does not exhibit significant inhibition of a wide panel of receptors, ion channels, and transporters.[16] It also does not inhibit major human CYP450 enzymes or drug transporters, suggesting a low potential for off-target effects and drug-drug interactions via these mechanisms.[16][17]

Q5: What are the potential mechanisms of resistance to the this compound/decitabine combination?

A5: While this compound's role is to protect decitabine, resistance mechanisms are primarily related to decitabine. These can include insufficient intracellular uptake of decitabine, reduced activation by deoxycytidine kinase, or alterations in downstream pathways related to DNA damage response and apoptosis.[18][19]

Troubleshooting Guide

Issue 1: High Variability in Decitabine Exposure in Animal Models Despite Co-administration with this compound

Possible Causes and Solutions:

  • Inadequate Fasting: Food can affect the absorption of this compound and decitabine.

    • Recommendation: Ensure strict adherence to fasting protocols before and after drug administration. The clinical recommendation is to avoid food for two hours before and after each dose.[1][15]

  • Species-Specific Differences in CDA Activity: While cynomolgus monkeys have been shown to be a predictive model for human pharmacokinetics, other species might exhibit different baseline CDA levels or different sensitivities to this compound.[11][16]

    • Recommendation: If using a species other than non-human primates, characterize the baseline CDA activity in the relevant tissues (e.g., liver, intestine) and determine the effective dose of this compound required for maximal inhibition.

  • Drug Formulation and Stability: The stability of the oral formulation, especially when prepared in-house for preclinical studies, can impact drug exposure. This compound is known to have improved stability over other CDA inhibitors like tetrahydrouridine, but proper handling is still crucial.[16]

    • Recommendation: Prepare fresh formulations for each experiment and conduct stability tests of the formulation under the experimental conditions.

Issue 2: Discrepancy Between in vitro Potency and in vivo Efficacy

Possible Causes and Solutions:

  • In vitro System Lacks CDA: Standard cell culture experiments do not typically account for the CDA-mediated degradation of decitabine. Therefore, the in vitro potency of decitabine alone may appear much higher than what is achievable in vivo without a CDA inhibitor.

    • Recommendation: When conducting in vitro studies to model the in vivo situation, consider using cell lines that have been engineered to express cytidine deaminase or supplement the culture medium with purified CDA to better mimic the in vivo metabolism of decitabine.

  • Suboptimal Dosing Schedule: The efficacy of decitabine is dependent on its incorporation into DNA during the S-phase of the cell cycle.[4]

    • Recommendation: The dosing schedule in preclinical models should be optimized to mimic the 5-day treatment cycle used in clinical practice to allow for sufficient drug exposure and pharmacodynamic effect.[14][15]

Issue 3: Unexpected Toxicity in Preclinical Models

Possible Causes and Solutions:

  • Myelosuppression: The primary toxicity of the decitabine/Cedazuridine combination is myelosuppression (neutropenia, thrombocytopenia, anemia), which is an expected on-target effect of decitabine.[13][15][20]

    • Recommendation: Implement regular monitoring of complete blood counts in animal models. Adjust the dose or delay treatment cycles if severe myelosuppression is observed, as is done in clinical practice.[15]

  • Gastrointestinal Toxicity: Nausea and vomiting can occur.

    • Recommendation: Consider the use of antiemetics in preclinical studies, especially in species prone to emesis, to mitigate this side effect and ensure the full dose is absorbed.[15][21]

Quantitative Data

Table 1: Preclinical and Clinical Pharmacokinetic Parameters of this compound and Decitabine

ParameterSpecies/PopulationThis compoundDecitabine (with this compound)Reference
Dose Humans (MDS/CMML)100 mg35 mg[7][14]
Tmax (median) Humans (MDS/CMML)~1.0 hr~1.5 hr[12]
Cmax (mean) Humans (MDS/CMML)371 ng/mL145 ng/mL[1]
AUC (mean) Humans (MDS/CMML)3291 nghr/mL (steady state)851 nghr/mL (5-day cumulative)[1][12]
Half-life (mean) Humans (MDS/CMML)6.7 hoursNot reported[1]
NOAEL (7-day study) Mouse1000 mg/kgN/A[17]
NOAEL (7-day study) Cynomolgus Monkey200 mg/kgN/A[17]

NOAEL: No-Observed-Adverse-Effect Level

Experimental Protocols

Key Experiment: Cytidine Deaminase (CDA) Inhibition Assay

Objective: To determine the in vitro potency of this compound in inhibiting CDA activity.

Methodology:

  • Enzyme Source: Recombinant human CDA or liver/intestinal microsomes from preclinical species.

  • Substrate: Cytidine or a cytidine analog that can be easily measured (e.g., by HPLC or LC-MS/MS).

  • Assay Buffer: Tris-HCl buffer (pH 7.5) containing a reducing agent (e.g., DTT).

  • Procedure: a. Pre-incubate the CDA enzyme with varying concentrations of this compound for a specified time (e.g., 15 minutes) at 37°C. b. Initiate the reaction by adding the substrate. c. Incubate for a defined period (e.g., 30 minutes) at 37°C. d. Stop the reaction (e.g., by adding a strong acid or organic solvent). e. Quantify the amount of substrate remaining or the amount of product (uridine or uridine analog) formed using a suitable analytical method.

  • Data Analysis: Calculate the percentage of CDA inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

Cedazuridine_Mechanism_of_Action cluster_oral_admin Oral Administration cluster_gut_liver Gastrointestinal Tract & Liver cluster_systemic Systemic Circulation This compound This compound CDA Cytidine Deaminase (CDA) This compound->CDA Inhibits Decitabine Decitabine Decitabine->CDA Metabolized by Active_Decitabine Active Decitabine Decitabine->Active_Decitabine Increased Bioavailability Inactive_Metabolite Inactive Metabolite CDA->Inactive_Metabolite Degrades Decitabine to Experimental_Workflow start Start: Preclinical Study Design invitro In Vitro Assays (CDA Inhibition, Cell Viability) start->invitro animal_model Animal Model Selection (e.g., Mouse, Monkey) start->animal_model dosing Dosing Regimen (Oral this compound + Decitabine) invitro->dosing animal_model->dosing pk_pd Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis dosing->pk_pd efficacy Efficacy Assessment (e.g., Tumor Growth Inhibition) dosing->efficacy toxicity Toxicity Evaluation (e.g., Myelosuppression) dosing->toxicity data_analysis Data Analysis and Translational Assessment pk_pd->data_analysis efficacy->data_analysis toxicity->data_analysis end End: Clinical Trial Design data_analysis->end Troubleshooting_Logic issue High Variability in Decitabine Exposure cause1 Inadequate Fasting? issue->cause1 cause2 Species Differences in CDA? issue->cause2 cause3 Formulation Instability? issue->cause3 solution1 Strict Fasting Protocol cause1->solution1 solution2 Characterize Species CDA cause2->solution2 solution3 Fresh Formulation/Stability Check cause3->solution3

References

Strategies to mitigate variability in Cedazuridine oral absorption studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on strategies to mitigate variability in oral absorption studies of Cedazuridine, particularly when co-administered with a cytidine deaminase substrate like decitabine.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound reduces variability in the oral absorption of co-administered drugs like decitabine?

A1: this compound is a potent inhibitor of the enzyme cytidine deaminase (CDA).[1][2][3] CDA is primarily found in the gastrointestinal tract and liver and is responsible for the rapid metabolism and inactivation of cytidine analogs like decitabine.[1][2][4] By inhibiting CDA, this compound prevents the extensive first-pass metabolism of these drugs, leading to increased and more consistent systemic exposure.[1][5][6] This inhibition is the core strategy to overcome the high pharmacokinetic variability and low oral bioavailability observed when such drugs are administered alone.[1][2]

Q2: What is the approved oral dose of this compound in combination with decitabine?

A2: The recommended and approved oral dose is a fixed-dose combination of 100 mg of this compound and 35 mg of decitabine.[1][6][7] This combination has been shown in clinical trials to provide decitabine exposure equivalent to that of intravenous decitabine administration.[6][7]

Q3: Are there known food effects on the oral absorption of the this compound/decitabine combination?

A3: Yes, there is a significant food effect. The oral combination tablet should be administered on an empty stomach. Patients are advised not to consume food for two hours before and two hours after taking the medication to ensure optimal absorption.[8]

Q4: How does gastric pH influence the absorption of this compound?

A4: The bioavailability of this compound may be affected by changes in gastric pH. Therefore, it is recommended to avoid the co-administration of drugs that increase gastric pH (e.g., proton pump inhibitors, H2 blockers, antacids) within four hours of taking the this compound/decitabine tablet.[8] this compound was specifically designed to be stable in acidic gastric conditions, overcoming the instability of earlier cytidine deaminase inhibitors like tetrahydrouridine.[1][4][5]

Q5: What are the expected pharmacokinetic parameters for this compound?

A5: Pharmacokinetic data for this compound is crucial for study design and interpretation. The table below summarizes key parameters from clinical studies.

ParameterValue (Coefficient of Variation, %)Reference
Dose 100 mg (in combination with 35 mg decitabine)[6]
Cmax (Day 1) 371 ng/mL (52%)[6]
AUC (Day 1) 2950 nghr/mL (49%)[6]
Steady-state Cmax Not explicitly stated
Steady-state AUC 3291 nghr/mL (45%)[6]
Half-life (t1/2) 6.7 hours (19%)[6]
Apparent Volume of Distribution (Vd/F) 296 L (51%)[6]
Apparent Clearance (CL/F) 30.3 L/hr (46%)[6]

Troubleshooting Guide

Issue 1: High variability in this compound/decitabine plasma concentrations in preclinical studies.

  • Question: We are observing significant inter-animal variability in the plasma concentrations of this compound and decitabine in our rodent/non-rodent studies. What are the potential causes and how can we mitigate this?

  • Answer: High variability in preclinical oral absorption studies can stem from several factors. Here's a troubleshooting workflow to identify and address the issue:

    G cluster_dosing Dosing Technique cluster_gastric Physiological Factors cluster_formulation Formulation Issues cluster_bioanalytical Analytical Variability A High Variability Observed B Review Dosing Procedure A->B C Standardize Gastric Content A->C D Assess Formulation A->D E Evaluate Bioanalytical Method A->E B1 Inconsistent gavage technique? B->B1 B2 Stress-induced GI changes? B->B2 C1 Variable fasting times? C->C1 C2 Coprophagy in rodents? C->C2 D1 Inadequate solubility or stability of the formulation? D->D1 D2 Inconsistent dosing suspension? D->D2 E1 Issues with sample collection/processing? E->E1 E2 Matrix effects or other analytical interferences? E->E2 B3 Ensure consistent vehicle volume and administration speed. B1->B3 B2->B3 C3 Implement and strictly control fasting period (e.g., 4-12 hours). C1->C3 C4 Use grid-bottom cages to prevent coprophagy. C2->C4 D3 Confirm solubility and stability in the dosing vehicle. D1->D3 D4 Ensure continuous mixing of suspensions during dosing. D2->D4 E3 Standardize blood collection and plasma processing protocols. E1->E3 E4 Re-validate the bioanalytical method, assessing for matrix effects. E2->E4

    Troubleshooting high variability in preclinical studies.

Issue 2: Lower than expected oral bioavailability of decitabine despite co-administration with this compound.

  • Question: In our animal model, the oral bioavailability of decitabine is lower than anticipated, even with this compound. What could be the reason?

  • Answer: Several factors could contribute to lower-than-expected bioavailability. Consider the following:

    • Incomplete CDA Inhibition: The dose of this compound may be insufficient for complete inhibition of cytidine deaminase in the specific animal model. Preclinical studies in cynomolgus monkeys used escalating doses of this compound (0.1 to 10 mg/kg) with a fixed dose of decitabine (3 mg/kg) to determine the optimal ratio.[1] It may be necessary to perform a dose-ranging study for this compound in your model.

    • Gastric pH: As this compound's bioavailability can be influenced by gastric pH, ensure that the stomach pH of the animals is within the expected physiological range and that no co-administered substances are altering it.[8]

    • Transporter-mediated Efflux: While not extensively reported for this compound, consider the possibility of intestinal efflux transporters limiting its absorption.

    • Formulation Issues: The drug may not be fully dissolving in the gastrointestinal tract. Re-evaluate the formulation for solubility and dissolution characteristics.

Issue 3: Difficulty in developing a robust bioanalytical method for simultaneous quantification of this compound and decitabine.

  • Question: We are facing challenges with our LC-MS/MS method for this compound and decitabine, including matrix effects and poor sensitivity. What are some key considerations for method development and validation?

  • Answer: A robust bioanalytical method is critical for accurate pharmacokinetic assessment. Here are some key considerations based on published methods and regulatory guidelines:

    • Sample Extraction: Liquid-liquid extraction has been successfully used to isolate this compound and decitabine from plasma.[9]

    • Chromatography: A C18 or a cyano (CN) column can be used for separation. A gradient elution with a mobile phase consisting of an ammonium formate buffer and an organic solvent like methanol is a good starting point.[9]

    • Mass Spectrometry: Use a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for optimal sensitivity and selectivity.[9]

    • Internal Standard: Select a suitable internal standard (e.g., a structurally similar molecule like Talazoparib has been reported) to account for variability in extraction and ionization.[9][10]

    • Method Validation: Validate the method according to regulatory guidelines (e.g., FDA or EMA).[11][12] This should include assessments of selectivity, accuracy, precision, linearity, range, and stability (freeze-thaw, short-term, and long-term).[10][11][12]

Experimental Protocols

Protocol 1: Evaluation of Oral Bioavailability of this compound/Decitabine in a Rodent Model (Rat)

This protocol provides a general framework. Specific details may need to be optimized for your laboratory and research question.

  • Animal Model: Male Sprague-Dawley rats (8-10 weeks old).

  • Housing: House animals individually in cages with grid bottoms to prevent coprophagy.

  • Acclimatization: Acclimatize animals for at least 3 days before the study.

  • Fasting: Fast animals overnight (approximately 12 hours) before dosing, with free access to water.

  • Groups:

    • Group 1: Intravenous (IV) decitabine (e.g., 1 mg/kg).

    • Group 2: Oral (PO) decitabine alone (e.g., 10 mg/kg).

    • Group 3: Oral (PO) this compound (e.g., 10 mg/kg) and decitabine (e.g., 10 mg/kg) co-administered.

  • Dosing Formulation:

    • IV: Dissolve decitabine in a suitable vehicle (e.g., saline).

    • PO: Prepare a suspension or solution of decitabine and this compound in a vehicle like 0.5% methylcellulose.

  • Dosing Administration:

    • IV: Administer via tail vein injection.

    • PO: Administer via oral gavage.

  • Blood Sampling:

    • Collect serial blood samples (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) from the jugular or saphenous vein into tubes containing an anticoagulant (e.g., K2EDTA).

    • Immediately place samples on ice and process for plasma by centrifugation.

  • Sample Analysis:

    • Analyze plasma samples for this compound and decitabine concentrations using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2) using non-compartmental analysis.

    • Calculate oral bioavailability (F%) for decitabine with and without this compound using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

G A Animal Acclimatization & Fasting B Group Assignment (IV, PO Decitabine, PO Decitabine + this compound) A->B C Dosing (IV or Oral Gavage) B->C D Serial Blood Sampling C->D E Plasma Processing D->E F LC-MS/MS Analysis E->F G Pharmacokinetic Analysis & Bioavailability Calculation F->G

Workflow for a preclinical oral bioavailability study.

Protocol 2: Bioanalytical Method for Simultaneous Quantification of this compound and Decitabine in Plasma

This is a representative protocol based on published methods.[9][10]

  • Sample Preparation:

    • Thaw plasma samples at room temperature.

    • To 100 µL of plasma, add an internal standard solution.

    • Perform liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).

    • Vortex and centrifuge the samples.

    • Evaporate the organic layer to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • LC-MS/MS System:

    • HPLC: A system capable of gradient elution.

    • Column: Zorbax SB-CN (4.6 x 75 mm, 3.5 µm) or equivalent.

    • Mobile Phase A: 0.1% Ammonium formate in water.

    • Mobile Phase B: Methanol.

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 10 µL.

    • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • MS/MS Parameters:

    • Ionization Mode: Positive.

    • MRM Transitions:

      • Decitabine: m/z 229 -> 114

      • This compound: m/z 269 -> 118

      • Internal Standard (e.g., Talazoparib): Optimize for the specific IS used.

  • Calibration and Quality Control:

    • Prepare calibration standards and quality control (QC) samples by spiking blank plasma with known concentrations of this compound and decitabine.

    • Analyze calibration standards and QCs with each batch of study samples.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification A Plasma Sample + Internal Standard B Liquid-Liquid Extraction A->B C Evaporation & Reconstitution B->C D HPLC Separation (CN Column) C->D E Mass Spectrometry Detection (MRM) D->E G Concentration Calculation E->G F Calibration Curve Generation F->G

Bioanalytical workflow for this compound and decitabine.

References

Technical Support Center: Refinement of Analytical Methods for Cedazuridine Quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analytical quantification of Cedazuridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analytical methods for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for quantifying this compound?

A1: The most prevalent methods for the quantification of this compound, often in combination with Decitabine, are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV or Photodiode Array (PDA) detection, and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1][2][3][4][5] RP-HPLC is widely used for routine analysis in bulk and pharmaceutical dosage forms, while LC-MS/MS is preferred for bioanalytical applications requiring high sensitivity and selectivity, such as in human plasma.[6][7][8]

Q2: What are the key considerations when developing an RP-HPLC method for this compound?

A2: When developing an RP-HPLC method, critical parameters to consider include the choice of stationary phase (column), mobile phase composition and pH, flow rate, and detector wavelength. A C18 column is commonly used for the separation.[1][2] The mobile phase often consists of a buffer (e.g., phosphate or ammonium formate) and an organic modifier like acetonitrile or methanol.[2][3][4][5][9] The pH of the mobile phase can significantly impact the retention of this compound and its analogues.[10] The detection wavelength is typically set around 220 nm or 245 nm.[1][4]

Q3: Why is LC-MS/MS preferred for bioanalytical quantification of this compound?

A3: LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV. This is crucial for bioanalytical samples, such as plasma, where this compound concentrations can be very low and the sample matrix is complex.[6][11] The use of Multiple Reaction Monitoring (MRM) in LC-MS/MS allows for highly specific detection and quantification, minimizing interference from other components in the biological matrix.[7][8]

Q4: Are there any known stability issues with this compound or co-administered drugs that I should be aware of during analysis?

A4: While this compound itself is relatively stable, it is often analyzed with Decitabine, which is known for its instability in human plasma.[6] To prevent the degradation of Decitabine, a stabilizer such as Tetrahydrouridine (THU) should be added to plasma samples.[6] Additionally, this compound can convert to its epimer in vivo, particularly at acidic pH.[12] It is important that the analytical method can separate this compound from its epimer to ensure accurate quantification.[12][6]

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of this compound.

Issue 1: Poor peak shape or peak tailing in HPLC analysis.

Possible Cause Troubleshooting Step
Column Degradation One of the most common issues in HPLC is the deterioration of the analytical column.[13] Try flushing the column with a strong solvent or, if necessary, replace the column.
Inappropriate Mobile Phase pH The pH of the mobile phase can affect the ionization state of this compound and influence peak shape.[10] Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound.
Secondary Interactions with Stationary Phase Residual silanol groups on the silica-based stationary phase can interact with the analyte, causing tailing. Use a column with end-capping or add a competing base (e.g., triethylamine) to the mobile phase.
Column Overload Injecting too high a concentration of the analyte can lead to peak distortion. Reduce the injection volume or dilute the sample.

Issue 2: Inconsistent or low recovery during sample preparation from plasma.

Possible Cause Troubleshooting Step
Inefficient Protein Precipitation The choice and volume of the precipitating agent (e.g., acetonitrile, methanol) are critical. Optimize the ratio of plasma to precipitating solvent. Ensure thorough vortexing and adequate centrifugation.
Analyte Instability As this compound is often analyzed with the unstable Decitabine, ensure the addition of a stabilizer like THU to the plasma immediately after collection.[6]
Suboptimal Liquid-Liquid Extraction (LLE) Parameters If using LLE, the choice of extraction solvent and the pH of the aqueous phase are crucial. Screen different organic solvents and adjust the pH to ensure this compound is in a neutral form for efficient extraction.
Matrix Effects in LC-MS/MS Components of the plasma matrix can co-elute with this compound and suppress or enhance its ionization, leading to inaccurate results. Use a stable isotope-labeled internal standard to compensate for matrix effects.[6] Perform a post-column infusion study to identify regions of ion suppression.

Issue 3: Interference from a co-eluting peak.

Possible Cause Troubleshooting Step
This compound Epimer This compound can have an epimer that may co-elute.[12] Modify the mobile phase composition or gradient to improve separation. A different stationary phase, such as a C6-Phenyl column, has been shown to be effective.[12]
Matrix Components In bioanalysis, endogenous components from the sample matrix can interfere.[13] Improve sample clean-up using solid-phase extraction (SPE) or a more selective LLE. For LC-MS/MS, ensure the MRM transition is specific to this compound.
Excipients from Formulation In the analysis of pharmaceutical dosage forms, excipients may interfere.[1] Review the formulation composition and adjust chromatographic conditions to separate the analyte peak from any excipient peaks.

Experimental Protocols

Below are detailed methodologies for commonly cited experiments for this compound quantification.

Protocol 1: RP-HPLC Method for Simultaneous Estimation of this compound and Decitabine in Tablets

This protocol is based on a validated RP-HPLC method for the analysis of a combined pharmaceutical dosage form.[4]

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: Zorbax C18 (150 mm x 4.6 mm, 5 µm particle size).[4]

  • Mobile Phase: A mixture of 0.01N potassium dihydrogen phosphate buffer and acetonitrile in a 65:35 v/v ratio.[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection Wavelength: 245 nm.[4]

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of this compound and Decitabine in a suitable diluent (e.g., mobile phase). Prepare working standards by serial dilution to cover the concentration range of 25-150 µg/mL for this compound and 8.75-52.5 µg/mL for Decitabine.[4]

  • Sample Preparation: Crush tablets to obtain a fine powder. Accurately weigh a portion of the powder equivalent to the dosage of one tablet and dissolve it in the diluent. Sonicate to ensure complete dissolution and filter through a 0.45 µm filter before injection.

  • Analysis: Inject the standard and sample solutions into the chromatograph. The retention times are approximately 2.263 minutes for Decitabine and 3.001 minutes for this compound.[4]

Protocol 2: LC-MS/MS Method for Simultaneous Quantification of this compound and Decitabine in Human Plasma

This protocol is based on a validated bioanalytical method.[6][7][8]

  • Instrumentation: Liquid Chromatograph coupled to a tandem mass spectrometer with a TurboIonSpray interface.[12]

  • Sample Pre-treatment: To stabilize Decitabine, mix human plasma samples with Tetrahydrouridine (THU).[6]

  • Sample Preparation (Protein Precipitation): To a 50 µL plasma sample, add a precipitating agent (e.g., methanol or acetonitrile) containing the internal standard (e.g., a stable isotope-labeled analogue of this compound and Decitabine).[12][6] Vortex and centrifuge to pellet the precipitated proteins. Transfer the supernatant for analysis.

  • Chromatographic Conditions:

    • Column for this compound and its epimer: Phenomenex, Gemini C6-Phenyl, 50 x 4.6 mm, 3 µm.[12]

    • Mobile Phase A: 5 mM Ammonium formate in H2O.[12]

    • Mobile Phase B: 5 mM Ammonium formate in ACN/MeOH, 1:1 v/v.[12]

    • Gradient: A suitable gradient to resolve this compound and its epimer.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[12]

    • MRM Transitions:

      • This compound and its epimer: 269.3 → 99.0.[12]

      • Internal Standard (Deutero-Cedazuridine): 273.3 → 103.0.[12]

Data Presentation

Table 1: Summary of RP-HPLC Method Parameters for this compound Quantification

Parameter Method 1[1] Method 2[4] Method 3[3] Method 4[5]
Column Xterra C18 (250 x 4.6mm, 5µm)Zorbax C18 (150 mm x 4.6 mm, 5µm)Not SpecifiedKromosil C18 (250mm x 4.6mm, 5µm)
Mobile Phase 0.1% Ortho Phosphoric Acid buffer (pH 6.5): Methanol (40:60 v/v)0.01N KH2PO4 buffer: Acetonitrile (65:35 v/v)0.01N KH2PO4: Acetonitrile (65:35 v/v)Methanol: Phosphate buffer (pH 4.5) (20:80 v/v)
Flow Rate 1 mL/min1.0 mL/minNot Specified1 ml/min
Detection PDA at 220 nmUV at 245 nmNot SpecifiedUV at 254 nm
Linearity Range (this compound) 100-500 µg/mL25-150 µg/mLNot Specified1-5 mg/ml
LOD (this compound) 2.69 µg/mLNot SpecifiedNot SpecifiedWithin limit
LOQ (this compound) 8.15 µg/mLNot SpecifiedNot SpecifiedWithin limit

Table 2: Summary of LC-MS/MS Bioanalytical Method Parameters for this compound Quantification

Parameter Method 1[6] Method 2[7][8]
Matrix THU-stabilized K2EDTA Human PlasmaHuman Plasma
Sample Preparation Protein PrecipitationLiquid-Liquid Extraction
Column Phenomenex, Gemini C6-Phenyl (50 x 4.6 mm, 3 µm)Zorbax SB-CN (4.6 mm x 75 mm, 3.5 µm)
Mobile Phase A: 5 mM Ammonium formate in H2O; B: 5 mM Ammonium formate in ACN/MeOH (1:1 v/v)0.1% ammonium formate and methanol (65:45 v/v)
Internal Standard Deutero E7727 and E7727 epimerTalazoparib
Ionization Mode ESI, PositiveNot Specified
MRM Transition (this compound) 269.3 → 99.0269 → 118
Linearity Range Not SpecifiedLLOQ to 500 ng/ml
LOD Not Specified0.3 ng/ml
LLOQ Not Specified1.0 ng/ml

Visualizations

Cedazuridine_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Biological Sample (Plasma) stabilize Add THU Stabilizer (for Decitabine stability) start->stabilize If co-analyzing Decitabine extract Protein Precipitation or Liquid-Liquid Extraction start->extract This compound only stabilize->extract concentrate Evaporate & Reconstitute extract->concentrate inject Inject into LC-MS/MS concentrate->inject separate Chromatographic Separation (e.g., C6-Phenyl Column) detect Mass Spectrometry Detection (ESI+, MRM Mode) separate->detect quantify Quantification detect->quantify

Caption: Workflow for Bioanalytical Quantification of this compound.

Troubleshooting_Peak_Tailing problem Problem: Poor Peak Shape / Tailing cause1 Column Degradation? problem->cause1 cause2 Inappropriate Mobile Phase pH? problem->cause2 cause3 Column Overload? problem->cause3 solution1 Flush or Replace Column cause1->solution1 Action solution2 Adjust pH (away from pKa) cause2->solution2 Action solution3 Dilute Sample / Reduce Injection Volume cause3->solution3 Action

Caption: Troubleshooting Logic for HPLC Peak Tailing Issues.

References

Adjusting experimental timelines for long-term Cedazuridine efficacy studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in long-term efficacy studies of Cedazuridine.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a cytidine deaminase (CDA) inhibitor.[1][2] CDA is an enzyme primarily found in the gastrointestinal tract and liver that rapidly metabolizes and inactivates certain drugs, including the hypomethylating agent decitabine.[3][4][5] By inhibiting CDA, this compound increases the oral bioavailability of decitabine, allowing for oral administration instead of intravenous infusion.[1][2][4] This combination, known as INQOVI®, is used to treat myelodysplastic syndromes (MDS) and chronic myelomonocytic leukemia (CMML).[1][6]

Q2: Why is the combination of this compound with Decitabine significant for long-term studies?

The oral administration of decitabine, made possible by this compound, offers a significant advantage for long-term treatment regimens. It reduces the burden on patients who would otherwise require frequent intravenous infusions in a clinical setting.[5][7] For researchers, this oral formulation allows for the design of long-term preclinical studies that more closely mimic the intended clinical application, facilitating the assessment of sustained efficacy and chronic toxicities.

Q3: What is the downstream effect of Decitabine that this compound enables?

Once protected from first-pass metabolism by this compound, decitabine can be absorbed and distributed systemically.[1] As a nucleoside analog, decitabine is incorporated into DNA during replication.[4] Inside the cell, it is phosphorylated into its active form, decitabine triphosphate (5-AZA-dCTP).[4] When incorporated into DNA, it traps and inhibits DNA methyltransferases (DNMTs), leading to DNA hypomethylation.[1][4] This can reactivate tumor suppressor genes and induce cellular differentiation or apoptosis, which is the therapeutic basis for its use in myeloid malignancies.[4]

Troubleshooting Guide for Experimental Timelines

Q1: We are observing high inter-animal variability in decitabine plasma concentrations in our long-term study. How can we adjust our protocol?

High variability in plasma concentrations can confound efficacy results. Consider the following troubleshooting steps:

  • Standardize Administration: Ensure precise and consistent oral gavage technique. The volume and timing of administration should be strictly controlled.

  • Fasting and Diet: Standardize the fasting period before dosing, as food can affect gastrointestinal absorption. Use a consistent diet throughout the study, as dietary components can influence drug metabolism.

  • Vehicle Selection: Ensure the dosing vehicle is appropriate and does not interfere with the absorption of this compound or decitabine.

  • Increase Sample Size: A larger cohort may be necessary to achieve statistical power if variability cannot be sufficiently reduced.

  • Refine Sampling Times: Conduct a pilot pharmacokinetic (PK) study with more frequent sampling to accurately capture the absorption phase and peak concentration (Cmax). This will help optimize the sampling schedule for the main study.[8][9]

Q2: Our study is experiencing significant animal attrition over time due to toxicity. How can we modify the experimental timeline or protocol?

Long-term studies can be compromised by cumulative toxicity.[10] Here are potential adjustments:

  • Dose Fractionation or Reduction: Instead of a high daily dose, consider dose fractionation schedules (e.g., lower doses given more frequently) to maintain therapeutic exposure while minimizing peak concentration-related toxicities.[9] Clinical studies have explored different dosing regimens that may inform preclinical designs.[4]

  • Implement "Drug Holidays": Introduce planned treatment-free periods (drug holidays) into the study timeline. This can allow for physiological recovery from hematological and other toxicities, which are common with decitabine.[4][11]

  • Enhanced Monitoring: Increase the frequency of health monitoring (body weight, clinical signs) and hematological analysis (complete blood counts). This allows for earlier detection of adverse events and humane intervention or dose modification for individual animals if the protocol allows.

  • Supportive Care: Implement supportive care measures, such as providing supplemental nutrition or hydration, to help animals tolerate the long-term treatment.

Q3: We are not observing the expected level of efficacy (e.g., tumor growth inhibition) in our patient-derived xenograft (PDX) model. What steps should we take?

Suboptimal efficacy can stem from various factors. A systematic approach is needed:

  • Verify Drug Exposure and Target Engagement:

    • Pharmacokinetics (PK): Confirm that the plasma concentrations of decitabine are comparable to those known to be effective in clinical settings.[3][5]

    • Pharmacodynamics (PD): Measure target engagement. Assess LINE-1 DNA demethylation in tumor tissue or surrogate tissues to confirm that decitabine is having its intended biological effect.[3][4]

  • Re-evaluate the Animal Model: The specific genetic makeup of the PDX model may confer resistance to hypomethylating agents.[4] Consider using multiple PDX models to account for tumor heterogeneity.

  • Adjust Dosing Schedule: Efficacy of S-phase specific agents like decitabine can be schedule-dependent.[4] More frequent dosing might be necessary to achieve sustained DNMT1 depletion and improve efficacy.[4]

  • Extend the Study Duration: The therapeutic effects of epigenetic modifiers can be slow to manifest. The planned experimental timeline may be too short to observe significant anti-tumor activity.

Experimental Protocols

Protocol 1: Long-Term In Vivo Efficacy Study in an AML PDX Model
  • Animal Model: Utilize immunodeficient mice (e.g., NSG) engrafted with human acute myeloid leukemia (AML) patient-derived xenografts.

  • Group Allocation: Once tumors are established and reach a predetermined size (e.g., 100-200 mm³), randomize animals into treatment groups (e.g., Vehicle control, this compound/Decitabine). Ensure group sizes account for potential attrition.[10]

  • Dosing Formulation: Prepare a fresh oral suspension of this compound and Decitabine (e.g., 35 mg decitabine and 100 mg this compound equivalent doses for humans) in an appropriate vehicle daily.[5]

  • Administration: Administer the formulation via oral gavage once daily for 5 consecutive days, followed by a 23-day rest period (one 28-day cycle).[11]

  • Monitoring:

    • Measure tumor volume with calipers twice weekly.

    • Record animal body weight twice weekly.

    • Monitor for clinical signs of toxicity daily.

  • Study Duration: Continue treatment for multiple cycles (e.g., 4-6 cycles or until a pre-defined endpoint, such as tumor volume exceeding 2000 mm³ or significant body weight loss).

  • Endpoint Analysis: At the end of the study, collect tumors and tissues for pharmacodynamic and histological analysis.

Protocol 2: Pharmacokinetic (PK) Analysis
  • Study Design: Use a dedicated cohort of animals for PK analysis. Administer a single oral dose of this compound/Decitabine.

  • Sample Collection: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points post-dose (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours).[8]

  • Sample Processing: Process blood to collect plasma and store immediately at -80°C until analysis.

  • Bioanalysis: Quantify the concentrations of this compound and Decitabine in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Data Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters such as Cmax (peak concentration), Tmax (time to peak concentration), and AUC (area under the curve).[12]

Protocol 3: Pharmacodynamic (PD) Analysis of LINE-1 Demethylation
  • Sample Collection: Collect tumor tissue or peripheral blood mononuclear cells (PBMCs) from a subset of animals at baseline and at specified time points during the efficacy study (e.g., after the first cycle of treatment).

  • DNA Extraction: Isolate genomic DNA from the collected samples using a standard DNA extraction kit.

  • Bisulfite Conversion: Treat the extracted DNA with sodium bisulfite to convert unmethylated cytosines to uracils, while methylated cytosines remain unchanged.

  • PCR Amplification: Amplify the LINE-1 (Long Interspersed Nuclear Element-1) repetitive element promoter region using PCR with primers specific for the bisulfite-converted DNA.

  • Quantification: Analyze the methylation status using pyrosequencing or quantitative methylation-specific PCR (qMSP).

  • Data Analysis: Calculate the percentage of methylation at specific CpG sites within the LINE-1 promoter and compare the values between treatment and control groups to determine the extent of demethylation.

Data Summary Tables

Table 1: Comparative Pharmacokinetics of Oral vs. Intravenous Decitabine

ParameterOral Decitabine (35 mg) + this compound (100 mg)Intravenous Decitabine (20 mg/m²)
5-Day Cumulative AUC Ratio (Oral/IV) 99% (90% CI: 93-106%)N/A
Day 1 AUC Ratio (Oral/IV) 60% (90% CI: 55-65%)N/A
Day 5 AUC Ratio (Oral/IV) 106% (90% CI: 98-114%)N/A

Data sourced from the ASCERTAIN study.[3][11]

Table 2: Clinical Efficacy in MDS and CMML Patients (Phase 2 Study)

OutcomeValue
Overall Response Rate (ORR) 60%
Complete Remission (CR) 21%
Median Cycles Received 7 (Range: 1-29)
Median Overall Survival 18.3 months

Data from a phase 2 study of oral this compound/Decitabine.[4]

Table 3: Common Grade ≥3 Adverse Events (Phase 2 Study)

Adverse EventFrequency
Neutropenia 46%
Thrombocytopenia 38%
Febrile Neutropenia 29%

Data from a phase 2 study of oral this compound/Decitabine.[5]

Mandatory Visualizations

G cluster_GI GI Tract / Liver cluster_Systemic Systemic Circulation / Target Cell Cedazuridine_Oral Oral this compound CDA Cytidine Deaminase (CDA) Cedazuridine_Oral->CDA Inhibition Decitabine_Oral Oral Decitabine Decitabine_Oral->CDA Metabolism Decitabine_Active Active Decitabine (Increased Bioavailability) Decitabine_Oral->Decitabine_Active Absorption Phosphorylation Phosphorylation (to 5-AZA-dCTP) Decitabine_Active->Phosphorylation DNA_Incorp DNA Incorporation Phosphorylation->DNA_Incorp DNMT DNA Methyltransferase (DNMT) DNA_Incorp->DNMT Inhibition Hypomethylation DNA Hypomethylation Gene_Expression Tumor Suppressor Gene Re-expression Hypomethylation->Gene_Expression Apoptosis Apoptosis / Differentiation Gene_Expression->Apoptosis

Caption: Mechanism of Action for oral this compound/Decitabine combination.

G cluster_setup Phase 1: Study Setup cluster_treatment Phase 2: Long-Term Dosing Cycles cluster_endpoint Phase 3: Endpoint Analysis A1 Select Animal Model (e.g., AML PDX) A2 Tumor Engraftment & Cohort Establishment A1->A2 A3 Randomization into Control & Treatment Groups A2->A3 B1 Daily Oral Dosing (e.g., 5 days on) A3->B1 Start Treatment B2 Tumor & Weight Monitoring (2x/week) B1->B2 B3 Rest Period (e.g., 23 days off) B2->B3 B4 Interim PK/PD Sampling (Optional) B2->B4 B3->B1 C1 Reach Study Endpoint (e.g., Tumor Burden) B3->C1 End of Study C2 Terminal Tissue & Blood Collection C1->C2 C3 Efficacy Analysis (Tumor Growth Inhibition) C2->C3 C4 PD & Safety Analysis (Histology, Biomarkers) C2->C4

Caption: Experimental workflow for a long-term this compound efficacy study.

G Start High PK Variability Observed? CheckDosing Review Dosing Protocol: - Standardize gavage technique - Control fasting/diet - Verify vehicle Start->CheckDosing Yes IncreaseN Increase Group Size (N) for Statistical Power Start->IncreaseN No, but study is underpowered PilotPK Conduct Pilot PK Study with Dense Sampling CheckDosing->PilotPK If variability persists Result1 Variability Reduced CheckDosing->Result1 Result2 PK Profile Optimized PilotPK->Result2 Result3 Study is Powered IncreaseN->Result3

References

Validation & Comparative

A Head-to-Head Comparison of Novel Cytidine Deaminase Inhibitors: Cedazuridine, Tetrahydrouridine, and Zebularine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytidine deaminase (CDA) is a critical enzyme in pyrimidine metabolism and a key player in the degradation of several nucleoside analog drugs, including the hypomethylating agent decitabine. Inhibition of CDA has emerged as a promising strategy to enhance the oral bioavailability and therapeutic efficacy of these drugs. This guide provides a detailed comparison of three notable CDA inhibitors: Cedazuridine, the first-in-class orally available CDA inhibitor approved in combination with decitabine; Tetrahydrouridine (THU), a well-characterized experimental CDA inhibitor; and Zebularine, a dual inhibitor of CDA and DNA methyltransferase (DNMT). This document summarizes key preclinical and clinical data, experimental protocols, and relevant biological pathways to aid researchers in their drug development efforts.

Comparative Data Summary

The following tables provide a quantitative comparison of this compound, Tetrahydrouridine, and Zebularine based on available preclinical and clinical data.

Table 1: Preclinical and Pharmacokinetic Profile
ParameterThis compound (E7727)Tetrahydrouridine (THU)Zebularine
Mechanism of Action Competitive CDA inhibitorCompetitive CDA inhibitorCompetitive CDA inhibitor, DNMT inhibitor
Ki for human CDA Not explicitly reported, but is a potent inhibitor[1]Not explicitly reported, but is a potent inhibitor[2][3]Apparent Ki = 2.3 µM[4]
Key Preclinical Findings In cynomolgus monkeys, co-administration with oral decitabine (3 mg/kg) increased decitabine AUC in a dose-dependent manner with increasing this compound doses (0.1 to 10 mg/kg)[5][6]In nonhuman primates, oral THU administered before oral decitabine extended decitabine's absorption time and increased exposure[7]In mice with L1210 leukemia, zebularine increased the antileukemic activity and plasma levels of 5-aza-2'-deoxycytidine (decitabine)[8]
Notable Characteristics Designed for improved stability over THU[1]Has shown activity beyond CDA inhibition, including cell cycle regulation[2]Dual inhibitory action on CDA and DNMT[8][9]
Table 2: Clinical Trial Data Summary
Study IdentifierDrug CombinationIndicationPhaseKey Findings
ASCERTAIN (NCT03306264) [10][11][12]This compound (100 mg) + Decitabine (35 mg)Myelodysplastic Syndromes (MDS) & Chronic Myelomonocytic Leukemia (CMML)3Oral this compound/decitabine demonstrated pharmacokinetic equivalence to intravenous decitabine. The 5-day cumulative decitabine AUC ratio was 98.93% (90% CI 92.66–105.60).
NCT02103478 [13][14][15][16]This compound + DecitabineMDS & CMML1/2Established the recommended Phase 2 dose of oral decitabine 35 mg and this compound 100 mg, which showed comparable decitabine exposure to IV decitabine.
NCT02847000 [17][18][19]Tetrahydrouridine (~10 mg/kg/day) + Decitabine (~0.2 mg/kg/day)Advanced Pancreatic CancerPilotMedian overall survival was 3.1 months. The most frequent treatment-attributable adverse event was anemia.
NCT01685515 [7][20]Tetrahydrouridine (10 mg/kg) + Decitabine (0.01-0.16 mg/kg)Sickle Cell Disease1The combination was found to be safe and effective in increasing fetal hemoglobin (HbF) levels.
Various Preclinical/In Vitro ZebularineVarious CancersPreclinicalShowed antitumor effects in various cancer cell lines and animal models. In combination with decitabine, it enhanced antineoplastic action[8].

Experimental Protocols

This compound: ASCERTAIN Phase 3 Trial (NCT03306264)
  • Objective : To compare the pharmacokinetics, pharmacodynamics, and safety of oral this compound/decitabine with intravenous (IV) decitabine.

  • Study Design : A multicenter, open-label, randomized, crossover study[10].

  • Patient Population : Adults with myelodysplastic syndromes (MDS) or chronic myelomonocytic leukemia (CMML) who were candidates for IV decitabine[10].

  • Treatment Regimen :

    • Patients were randomized 1:1 to receive either:

      • Cycle 1 : Oral this compound (100 mg) and decitabine (35 mg) fixed-dose combination once daily for 5 days.

      • Cycle 2 : IV decitabine (20 mg/m²) infused over 1 hour daily for 5 days.

    • Or the reverse sequence[10].

    • From Cycle 3 onwards, all patients received the oral combination[10].

  • Key Assessments :

    • Pharmacokinetics : Decitabine plasma concentrations were measured to determine the 5-day cumulative area under the curve (AUC)[10].

    • Pharmacodynamics : LINE-1 methylation in blood was measured at baseline and on days 8, 15, and 22 of cycles 1 and 2[21].

    • Efficacy : Overall response rate, complete response rate, and duration of response.

    • Safety : Monitoring of adverse events.

Tetrahydrouridine: Pancreatic Cancer Pilot Trial (NCT02847000)
  • Objective : To evaluate the safety and efficacy of oral tetrahydrouridine and decitabine in patients with advanced, chemorefractory pancreatic cancer[17].

  • Study Design : An open-label, single-arm pilot clinical trial[17].

  • Patient Population : Patients with metastatic pancreatic ductal adenocarcinoma (PDAC) that had progressed on prior chemotherapy[17].

  • Treatment Regimen :

    • Oral THU at approximately 10 mg/kg/day was ingested 60 minutes before oral decitabine at approximately 0.2 mg/kg/day[17][19].

    • This regimen was administered for 5 consecutive days, followed by twice-weekly dosing[17][19].

  • Key Assessments :

    • Safety : Monitoring of treatment-attributable adverse events[19].

    • Efficacy : Tumor response was evaluated by imaging at week 8. Overall survival was also monitored[17].

    • Pharmacodynamics : Plasma CDA enzyme activity was measured[17].

Zebularine: In Vivo Murine Bladder Carcinoma Model
  • Objective : To evaluate the in vivo antitumor effect of zebularine and its ability to reactivate a silenced p16 gene[22].

  • Study Design : A preclinical in vivo study using a xenograft mouse model[22].

  • Animal Model : BALB/c nu/nu mice with EJ6 human bladder carcinoma cell xenografts[22].

  • Treatment Regimen :

    • Once tumors reached 50–200 mm³, mice were treated with zebularine at doses of 500 mg/kg or 1000 mg/kg[22].

    • Zebularine was administered daily for 18 days via intraperitoneal injection or oral gavage[22].

  • Key Assessments :

    • Antitumor Effect : Tumor volumes were measured throughout the study[22].

    • Pharmacodynamics : Reactivation of the methylated p16 gene in the tumors was assessed[22].

    • Toxicity : Mouse body weight was monitored[22].

Signaling Pathways and Experimental Workflows

Cytidine Deaminase (CDA) Inhibition Pathway

The primary mechanism of action for these inhibitors is the competitive inhibition of cytidine deaminase. This prevents the deamination of cytidine analogs like decitabine, thereby increasing their bioavailability and allowing them to exert their therapeutic effects, such as DNA methyltransferase (DNMT) inhibition.

CDA_Inhibition_Pathway cluster_cancer_cell Cancer Cell Decitabine Decitabine CDA Cytidine Deaminase (CDA) Decitabine->CDA Metabolized by Active_Decitabine Active Decitabine Decitabine->Active_Decitabine Increased Bioavailability CDA_Inhibitor CDA Inhibitor (this compound, THU, Zebularine) CDA_Inhibitor->CDA Inhibits Inactive_Metabolite Inactive Metabolite CDA->Inactive_Metabolite Deamination DNMT1 DNA Methyltransferase 1 (DNMT1) Active_Decitabine->DNMT1 Inhibits Hypomethylation DNA Hypomethylation Apoptosis Tumor Cell Apoptosis Hypomethylation->Apoptosis

Caption: Mechanism of CDA inhibitors enhancing oral decitabine efficacy.

Experimental Workflow: ASCERTAIN Phase 3 Trial

This diagram illustrates the crossover design of the ASCERTAIN clinical trial, comparing oral this compound/decitabine with intravenous decitabine.

ASCERTAIN_Workflow cluster_groupA Group A cluster_groupB Group B Screening Patient Screening (MDS/CMML) Randomization Randomization (1:1) Screening->Randomization Cycle1A Cycle 1 (28 days) Oral this compound/Decitabine Randomization->Cycle1A Cycle1B Cycle 1 (28 days) IV Decitabine Randomization->Cycle1B Cycle2A Cycle 2 (28 days) IV Decitabine Cycle1A->Cycle2A Cycle3_ onwards Cycle 3 onwards All patients receive Oral this compound/Decitabine Cycle2A->Cycle3_ onwards Cycle2B Cycle 2 (28 days) Oral this compound/Decitabine Cycle1B->Cycle2B Cycle2B->Cycle3_ onwards Follow_up Follow-up (Efficacy & Safety) Cycle3_ onwards->Follow_up

Caption: Crossover design of the ASCERTAIN Phase 3 clinical trial.

Experimental Workflow: Zebularine In Vivo Study

This diagram outlines the key steps in the preclinical in vivo evaluation of Zebularine in a mouse xenograft model.

Zebularine_Workflow Cell_Culture EJ6 Human Bladder Carcinoma Cell Culture Implantation Subcutaneous Implantation into BALB/c nu/nu mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to 50-200 mm³ Implantation->Tumor_Growth Treatment Daily Treatment (18 days) - Zebularine (IP or Oral) - Control (Saline) Tumor_Growth->Treatment Monitoring Monitoring - Tumor Volume - Body Weight Treatment->Monitoring Analysis Post-treatment Analysis - Gene Reactivation (p16) Monitoring->Analysis

Caption: Workflow for the in vivo evaluation of Zebularine.

Conclusion

This compound, as part of an FDA-approved combination therapy, has a well-defined clinical profile demonstrating its efficacy in enabling oral decitabine administration. Tetrahydrouridine has shown promise in early clinical studies for different indications, highlighting its potential as a pharmacoenhancer. Zebularine presents an interesting preclinical profile with its dual inhibitory activity, though clinical data is lacking. This guide provides a foundational comparison to inform further research and development in the field of cytidine deaminase inhibition. Direct head-to-head clinical trials would be necessary to definitively establish the comparative efficacy and safety of these novel CDA inhibitors.

References

Assessing the Synergistic Effects of Cedazuridine with Other Chemotherapeutics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synergistic effects of Cedazuridine when combined with other chemotherapeutic agents. This compound, a potent cytidine deaminase inhibitor, enhances the oral bioavailability of certain chemotherapies, leading to improved therapeutic outcomes. This document summarizes key experimental data, details the methodologies of pivotal studies, and visualizes the underlying mechanisms and workflows.

I. Quantitative Data Summary

The following tables summarize the key efficacy and pharmacokinetic data from clinical and preclinical studies of this compound in combination with other chemotherapeutics.

Table 1: Clinical Efficacy of this compound/Decitabine (ASTX727/INQOVI®) in Myelodysplastic Syndromes (MDS) and Chronic Myelomonocytic Leukemia (CMML)
Clinical TrialNPatient PopulationTreatment ArmOverall Response Rate (ORR)Complete Response (CR) RateMedian Duration of CR (months)Ref.
ASTX727-01-B (Phase 2) 80MDS (IPSS Int-1, Int-2, or High-Risk) or CMMLOral this compound (100 mg) + Decitabine (35 mg)60%21%8.7[1]
ASCERTAIN (Phase 3, NCT03306264) 133MDS or CMMLOral this compound (100 mg) + Decitabine (35 mg)62%21%7.5[2][3]
Table 2: Pharmacokinetic Equivalence of Oral this compound/Decitabine vs. Intravenous (IV) Decitabine
Clinical TrialParameterOral this compound/DecitabineIV Decitabine (20 mg/m²)Geometric Mean Ratio (90% CI)Ref.
ASTX727-01-B (Phase 2) 5-day cumulative AUC--93.5% (82.1-106.5)[1]
ASCERTAIN (Phase 3, NCT03306264) 5-day cumulative AUC--99% (93-106)[2][3]

AUC: Area Under the Curve, a measure of drug exposure.

Table 3: Preclinical Efficacy of this compound/Azacitidine in a Murine AML Xenograft Model (MOLM-13 cells)
Treatment GroupMean Tumor Burden Reduction in Bone MarrowMean Tumor Burden Reduction in SpleenIncreased LifespanRef.
Oral Azacitidine + this compound Significant (p=0.012 vs. vehicle)Significant (p=0.004 vs. vehicle)50% extended survival (p<0.001 vs. vehicle)[4][5][6]
Intraperitoneal (i.p.) Azacitidine Significant (p=0.004 vs. vehicle)Significant (p<0.001 vs. vehicle)50% extended survival (p<0.0001 vs. vehicle)[4][6]
Oral Azacitidine alone No significant reductionNo significant reduction-[4][5][6]

II. Experimental Protocols

This section details the methodologies for key experiments cited in this guide.

Clinical Trial Protocol: Oral this compound/Decitabine in MDS and CMML (ASCERTAIN Study - NCT03306264)[7]
  • Study Design: A Phase 3, multicenter, randomized, open-label, crossover study.

  • Patient Population: Adult patients with myelodysplastic syndromes (MDS) or chronic myelomonocytic leukemia (CMML) who were candidates for IV decitabine.

  • Treatment Regimen:

    • Patients were randomized 1:1 to two sequences:

      • Sequence A: Oral this compound (100 mg)/Decitabine (35 mg) fixed-dose combination tablet daily for 5 days in Cycle 1, followed by IV Decitabine (20 mg/m²) daily for 5 days in Cycle 2.

      • Sequence B: IV Decitabine (20 mg/m²) daily for 5 days in Cycle 1, followed by Oral this compound/Decitabine in Cycle 2.

    • From Cycle 3 onwards, all patients received the oral combination.

  • Primary Endpoint: To establish pharmacokinetic (PK) equivalence based on the 5-day area under the curve (AUC) of decitabine between the oral and IV formulations.

  • Secondary Endpoints: Long-term safety and efficacy (response rate), and pharmacodynamic (PD) assessment of DNA demethylation using the LINE-1 assay.

Preclinical In Vivo Xenograft Model: Oral this compound/Azacitidine in Acute Myeloid Leukemia (AML)[4][6]
  • Cell Line: MOLM-13 human AML cells.

  • Animal Model: Immunocompromised mice (e.g., NSGS).

  • Experimental Workflow:

    • Mice were sub-lethally irradiated.

    • MOLM-13 cells were transplanted intravenously.

    • Seven days post-transplant, mice were randomized into treatment groups:

      • Vehicle (this compound alone)

      • Oral Azacitidine

      • Oral Azacitidine + this compound

      • Intraperitoneal (i.p.) Azacitidine

    • Treatments were administered daily for 7 consecutive days.

    • Leukemic expansion was monitored by detecting human CD45+ cells in the blood via flow cytometry.

    • At approximately three weeks, mice were sacrificed for chimerism analysis in the bone marrow and spleen.

  • Efficacy Assessment:

    • Tumor burden was quantified by the percentage of human CD45+ cells in the bone marrow and spleen.

    • Survival was monitored, and Kaplan-Meier analysis was performed.

    • Toxicity was assessed by monitoring body weight and performing H&E staining of the bone marrow.

Pharmacodynamic Assay: LINE-1 Demethylation by Pyrosequencing[8][9][10]
  • Objective: To quantify global DNA methylation changes as a surrogate marker for the pharmacodynamic effect of hypomethylating agents.

  • Methodology:

    • DNA Extraction: Genomic DNA was extracted from patient peripheral blood or bone marrow samples.

    • Bisulfite Conversion: DNA was treated with sodium bisulfite, which converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

    • PCR Amplification: A specific region of the Long Interspersed Nuclear Element-1 (LINE-1) repetitive element was amplified by PCR using biotinylated primers.

    • Pyrosequencing: The PCR product was sequenced using Pyrosequencing technology. The percentage of methylation at specific CpG sites within the LINE-1 element was calculated by quantifying the ratio of cytosine to thymine (uracil is read as thymine after PCR).

    • Data Analysis: The average methylation level across the analyzed CpG sites was used to represent the overall LINE-1 methylation status.

III. Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key mechanisms and experimental processes.

Cedazuridine_Mechanism cluster_oral_admin Oral Administration cluster_gut_liver Gut and Liver cluster_systemic Systemic Circulation Oral_Chemo Oral Chemotherapeutic (e.g., Decitabine, Azacitidine) CDA Cytidine Deaminase (CDA) Oral_Chemo->CDA Metabolism by CDA Active_Chemo Active Chemotherapeutic Oral_Chemo->Active_Chemo Increased Bioavailability Inactive_Metabolite Inactive Metabolite CDA->Inactive_Metabolite This compound This compound This compound->CDA Inhibits

Caption: Mechanism of action of this compound.

DNA_Methylation_Inhibition Hypomethylating_Agent Hypomethylating Agent (Decitabine/Azacitidine) DNMT1 DNA Methyltransferase 1 (DNMT1) Hypomethylating_Agent->DNMT1 Inhibits DNA_Methylation DNA Methylation DNMT1->DNA_Methylation Catalyzes Tumor_Suppressor_Genes Tumor Suppressor Genes DNA_Methylation->Tumor_Suppressor_Genes Silences Apoptosis Apoptosis Tumor_Suppressor_Genes->Apoptosis Promotes Cell_Differentiation Cell Differentiation Tumor_Suppressor_Genes->Cell_Differentiation Promotes

Caption: DNA methyltransferase inhibition pathway.

HMA_Venetoclax_Synergy HMA Hypomethylating Agent (e.g., Decitabine) MCL1 MCL-1 (Anti-apoptotic) HMA->MCL1 Downregulates NOXA NOXA (Pro-apoptotic) HMA->NOXA Upregulates Venetoclax Venetoclax BCL2 BCL-2 (Anti-apoptotic) Venetoclax->BCL2 Inhibits Apoptosis Synergistic Apoptosis MCL1->Apoptosis Inhibits BCL2->Apoptosis Inhibits NOXA->Apoptosis Promotes

Caption: Synergistic mechanism of HMA and Venetoclax.

Xenograft_Workflow Patient_Sample Patient AML Sample Transplantation Intravenous Injection Patient_Sample->Transplantation Mouse_Model Immunocompromised Mouse Mouse_Model->Transplantation Engraftment Leukemia Engraftment Transplantation->Engraftment Treatment Treatment Initiation (e.g., this compound Combo) Engraftment->Treatment Monitoring Monitoring (Flow Cytometry) Treatment->Monitoring Endpoint Endpoint Analysis (Tumor Burden, Survival) Monitoring->Endpoint

Caption: Patient-derived xenograft (PDX) workflow.

This guide provides a foundational understanding of the synergistic potential of this compound in combination with other chemotherapeutics. The presented data and protocols are intended to aid researchers and drug development professionals in their assessment and future exploration of these promising therapeutic strategies.

References

A Cross-Species Examination of Cedazuridine: Metabolism and Pharmacokinetics

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Cedazuridine, a potent inhibitor of the enzyme cytidine deaminase (CDA), has been developed to prevent the degradation of CDA-substrate drugs, most notably the hypomethylating agent decitabine, thereby enabling its oral administration.[1][2] Understanding the comparative metabolism and pharmacokinetics of this compound across different species is crucial for the interpretation of preclinical safety and efficacy data and for predicting its clinical behavior. This guide provides a comprehensive overview of this compound's metabolic fate and pharmacokinetic profile in key preclinical species and humans, supported by experimental data and detailed methodologies.

Comparative Pharmacokinetics of this compound

This compound has been evaluated in nonclinical toxicology and drug metabolism and pharmacokinetics (DMPK) studies, with mice and cynomolgus monkeys serving as the primary toxicology species.[1] In humans, extensive pharmacokinetic data are available from multiple clinical trials.[3][4][5]

Key Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of this compound in mice, cynomolgus monkeys, and humans.

ParameterMouseCynomolgus MonkeyHuman
Dose 100, 300, 1000 mg/kg (oral)[6]0.1 to 10 mg/kg (oral)[7]100 mg (oral, fixed dose with 35 mg decitabine)[8][9][10]
Tmax (median) Not explicitly statedNot explicitly stated3 hours (range 1.5 to 6.1 hrs)[6]
Cmax (mean) Dose-dependent increaseDose-proportional increase in exposure[7]371 ng/mL (52% CV)[6]
AUC (mean) Dose-dependent increaseDose-proportional increase in exposure[7]Day 1: 2950 nghr/mL (49% CV) Steady-state: 3291 nghr/mL (45% CV)[6]
Half-life (steady-state) Not explicitly statedNot explicitly stated6.7 hours (19% CV)[6]
Apparent Clearance (CL/F) (steady-state) Not explicitly statedNot explicitly stated30.3 L/hours (46% CV)[6][11]
Apparent Volume of Distribution (V/F) (steady-state) Not explicitly statedNot explicitly stated296 L (51% CV)[11]
Plasma Protein Binding Not explicitly statedNot explicitly stated34% to 38%[6]
Bioavailability Not explicitly statedNot explicitly statedApproximately 20%[3][12]

Note: CV refers to the coefficient of variation. Human data is from studies where this compound was co-administered with decitabine.

Metabolism and Excretion: A Cross-Species Perspective

This compound is characterized by its metabolic stability. In vitro studies have shown it to be stable in liver microsomes and hepatocytes.[1] It does not significantly inhibit major human cytochrome P450 (CYP) enzymes, nor is it a substrate or inhibitor of major human drug transporters, indicating a low potential for drug-drug interactions mediated by these pathways.[1][12]

The primary metabolic pathway identified for this compound is its partial conversion to an epimer.[1][6] This conversion can occur in the acidic environment of the stomach prior to absorption.[1] This epimer is reported to be approximately 10-fold less effective in inhibiting cytidine deaminase.[6] Following this conversion, this compound and its epimer are degraded through currently unknown pathways.[6]

Excretion of this compound occurs through both renal and fecal routes. In humans, approximately 46% of the administered dose is recovered in the urine, with 21% as unchanged drug, and 51% is found in the feces, with 27% as unchanged drug.[3][6]

Cedazuridine_Metabolism_and_Excretion This compound This compound (Oral Administration) Stomach Stomach (Acidic Environment) This compound->Stomach Absorption GI Absorption Stomach->Absorption Epimer Epimer (Less Active) Stomach->Epimer Partial Conversion Systemic_Circulation Systemic Circulation Absorption->Systemic_Circulation Degradation Unknown Degradation Pathways Systemic_Circulation->Degradation Urine Urine (46% of dose) 21% unchanged Systemic_Circulation->Urine Renal Excretion Feces Feces (51% of dose) 27% unchanged Systemic_Circulation->Feces Fecal Excretion Epimer->Degradation

Caption: Metabolic pathway and excretion of this compound.

Experimental Protocols

The pharmacokinetic and metabolic data presented in this guide were generated using standard, well-established methodologies in preclinical and clinical drug development.

Preclinical In Vivo Pharmacokinetic Studies
  • Species: Mice and Cynomolgus Monkeys.

  • Administration: Oral gavage of this compound, often in combination with decitabine.

  • Dosing: Dose-ranging studies were conducted to assess dose proportionality.[7] For subchronic toxicity studies in mice, doses of 100, 300, and 1000 mg/kg were used, and in cynomolgus monkeys, doses of 60 and 200 mg/kg were administered.[1]

  • Sample Collection: Serial blood samples were collected at predetermined time points post-dose.

  • Bioanalysis: Plasma concentrations of this compound were determined using a validated bioanalytical method, likely liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: Non-compartmental analysis was used to determine key pharmacokinetic parameters such as Cmax, Tmax, and AUC.

Preclinical_PK_Workflow Animal_Dosing Animal Dosing (Oral Gavage) Blood_Sampling Serial Blood Sampling Animal_Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Bioanalysis Bioanalysis (LC-MS/MS) Plasma_Separation->Bioanalysis PK_Analysis Pharmacokinetic Analysis (NCA) Bioanalysis->PK_Analysis

Caption: Preclinical pharmacokinetic experimental workflow.

Clinical Pharmacokinetic Studies
  • Study Design: Phase 1, 2, and 3 clinical trials, often with a randomized, crossover design to compare the oral combination of this compound and decitabine to intravenous decitabine.[4][5][8][13]

  • Subjects: Patients with myelodysplastic syndromes (MDS) and chronic myelomonocytic leukemia (CMML).[4][8][14]

  • Dosing Regimen: A fixed-dose combination of 100 mg this compound and 35 mg decitabine administered orally once daily for 5 days in a 28-day cycle.[4][8][11]

  • Sample Collection: Intensive pharmacokinetic blood sampling was performed on specific days of the treatment cycles.

  • Bioanalysis: Plasma concentrations of this compound were measured using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Pharmacokinetic parameters were calculated using non-compartmental methods. Geometric mean ratios were used to compare AUCs between oral and intravenous decitabine arms to establish bioequivalence.[3]

In Vitro Metabolism and Transporter Studies
  • Methods:

    • Metabolic Stability: Incubation of this compound with liver microsomes and hepatocytes from various species (including human) to assess the rate of metabolism.[1]

    • CYP Inhibition: Evaluation of the potential of this compound to inhibit the activity of major human cytochrome P450 enzymes using specific probe substrates.[1]

    • Transporter Interaction: Assessment of this compound as a substrate and/or inhibitor of key human drug transporters (e.g., P-gp, BCRP, OATPs, OCTs).[1]

  • Analysis: The disappearance of the parent drug over time was monitored to determine metabolic stability. The effect of this compound on the formation of metabolites of probe substrates was measured to assess CYP inhibition. Transport assays were used to evaluate interactions with drug transporters.

Conclusion

The cross-species comparison of this compound's metabolism and pharmacokinetics reveals a generally consistent profile. It is a metabolically stable compound with a primary, non-enzymatic conversion to a less active epimer. Its pharmacokinetic profile is characterized by dose-proportional exposure in preclinical species and predictable behavior in humans. The low potential for CYP-mediated drug interactions is a favorable characteristic for a combination therapy agent. This comprehensive understanding across species has been instrumental in the successful clinical development of an oral formulation of decitabine in combination with this compound.

References

A Comparative Guide to the Transcriptomic Effects of Decitabine with and without Cedazuridine in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the transcriptomic impact of the DNA methyltransferase inhibitor (DNMTi) decitabine, administered alone or in combination with the cytidine deaminase inhibitor cedazuridine. While direct comparative transcriptomic studies are not extensively available, this document synthesizes existing data on decitabine's effects on gene expression and elucidates the role of this compound, allowing for an informed understanding of the combination's activity.

The oral combination of decitabine and this compound (ASTX727 or Inqovi®) is designed to provide a therapeutic alternative to intravenous (IV) decitabine.[1][2] this compound's primary function is to inhibit cytidine deaminase, an enzyme that rapidly degrades decitabine in the gut and liver, thereby increasing its oral bioavailability.[2][3] Clinical studies have demonstrated that this combination achieves pharmacokinetic exposure equivalent to that of IV decitabine, leading to comparable pharmacodynamic effects, such as the demethylation of long interspersed nuclear element-1 (LINE-1).[1][4] This suggests that the transcriptomic consequences of treatment with decitabine plus this compound are analogous to those of decitabine administered alone.

Mechanism of Action and Expected Transcriptomic Overlap

Decitabine exerts its anti-cancer effects by incorporating into DNA and trapping DNA methyltransferases (DNMTs), leading to their degradation and subsequent hypomethylation of the genome.[5] This epigenetic reprogramming can lead to the re-expression of silenced tumor suppressor genes and immune-related genes, inducing cellular differentiation, apoptosis, and enhancing anti-tumor immunity.[5][6] this compound, by preventing the breakdown of decitabine, ensures that oral administration achieves the necessary systemic exposure for these transcriptomic changes to occur.[3] It is not expected to have a significant independent effect on the cancer cell transcriptome.

Experimental Protocols

Below is a representative experimental protocol for assessing the transcriptomic effects of decitabine on cancer cells, which can be adapted for a comparative study including the combination with this compound.

Cell Culture and Treatment:

  • Cell Lines: Human cancer cell lines (e.g., acute myeloid leukemia (AML) cell lines like KG-1 or MV4-11, or breast cancer cell lines like MCF-7) are cultured in appropriate media and conditions.

  • Treatment Groups:

    • Vehicle Control (e.g., DMSO)

    • Decitabine (e.g., 1 µM)

    • This compound (e.g., 10 µM) - to assess for any independent effects.

    • Decitabine (e.g., 1 µM) + this compound (e.g., 10 µM)

  • Treatment Duration: Cells are typically treated for 72 hours, with fresh media and drugs replenished every 24 hours.

RNA Sequencing (RNA-Seq):

  • RNA Extraction: Total RNA is isolated from the treated and control cells using a suitable kit (e.g., RNeasy Kit, Qiagen). RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).

  • Library Preparation: RNA-seq libraries are prepared from high-quality RNA samples using a commercial kit (e.g., TruSeq RNA Library Prep Kit, Illumina). This process typically involves poly(A) selection for mRNA, fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.

  • Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

Bioinformatic Analysis:

  • Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC. Adapters and low-quality reads are trimmed.

  • Alignment: The cleaned reads are aligned to a reference human genome (e.g., GRCh38) using a splice-aware aligner like STAR.

  • Quantification: Gene expression levels (read counts) are quantified using tools such as featureCounts or Salmon.

  • Differential Gene Expression Analysis: Differential expression analysis between treatment groups is performed using packages like DESeq2 or edgeR in R. Genes with a significant false discovery rate (FDR) and fold change are identified.

  • Pathway and Functional Enrichment Analysis: Gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) are performed on the list of differentially expressed genes using tools like GSEA or DAVID to identify significantly modulated biological processes and signaling pathways.

Data Presentation: Summary of Expected Transcriptomic Changes

Based on existing studies of decitabine, the following table summarizes the anticipated transcriptomic changes in cancer cells treated with decitabine, which are expected to be mirrored in cells treated with the decitabine/cedazuridine combination.

Category of GenesExpected Change in ExpressionImplicated Signaling Pathways and Biological Processes
Tumor Suppressor Genes UpregulationCell Cycle Checkpoints (e.g., p53 signaling), Apoptosis
Immune-related Genes UpregulationInterferon Signaling, Antigen Presentation (MHC class I), Chemokine and Cytokine Signaling
Cancer Testis Antigens UpregulationPotential for Immunotherapy Targeting
Oncogenes Downregulation (in some cases)Proliferation and Survival Pathways
Differentiation-associated Genes UpregulationHematopoietic differentiation (in AML), Epithelial differentiation (in carcinomas)

Visualizations

Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_seq RNA Sequencing cluster_bioinformatics Bioinformatic Analysis A Cancer Cell Lines B Treatment Groups: - Vehicle - Decitabine - this compound - Decitabine + this compound A->B 72h Treatment C RNA Extraction B->C D Library Preparation C->D E High-Throughput Sequencing D->E F Quality Control & Alignment E->F G Differential Gene Expression F->G H Pathway & Functional Analysis G->H

Caption: Experimental workflow for comparative transcriptomics analysis.

Decitabine's Mechanism of Action on DNA Methylation and Gene Expression

decitabine_mechanism Decitabine Decitabine Incorporation Incorporation into DNA Decitabine->Incorporation Trapping DNMT Trapping & Degradation Incorporation->Trapping DNMT DNA Methyltransferase (DNMT) DNMT->Trapping Hypomethylation DNA Hypomethylation Trapping->Hypomethylation Gene_Expression Tumor Suppressor Gene Re-expression Hypomethylation->Gene_Expression

Caption: Decitabine's mechanism leading to gene re-expression.

Role of this compound in Oral Decitabine Delivery

cedazuridine_role cluster_oral_admin Oral Administration cluster_gut_liver Gut & Liver Oral_Dec Oral Decitabine CDA Cytidine Deaminase (CDA) Oral_Dec->CDA Systemic_Circulation Systemic Circulation (Equivalent to IV Decitabine) Oral_Dec->Systemic_Circulation Increased Bioavailability This compound This compound This compound->CDA Inhibits Degradation Decitabine Degradation CDA->Degradation

Caption: this compound inhibits CDA to enable oral decitabine efficacy.

References

Evaluating the Long-Term Stability and Efficacy of Cedazuridine Formulations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the long-term stability and efficacy of Cedazuridine, a novel cytidine deaminase inhibitor, primarily in its fixed-dose combination with Decitabine. The oral formulation, marketed as Inqovi®, represents a significant advancement in the treatment of myelodysplastic syndromes (MDS) and chronic myelomonocytic leukemia (CMML) by offering an alternative to intravenous (IV) administration of Decitabine. This document summarizes key experimental data, outlines detailed methodologies for pivotal studies, and visually represents the underlying mechanisms and workflows to aid in research and development.

Long-Term Stability of this compound/Decitabine Fixed-Dose Combination

The long-term stability of the oral fixed-dose combination of this compound and Decitabine (Inqovi®) has been established through rigorous testing, leading to its approval by major regulatory bodies, including the U.S. Food and Drug Administration (FDA), Health Canada, and the European Medicines Agency (EMA).[1] The approved shelf-life for Inqovi® is 24 months when stored at controlled room temperature.

While the specific proprietary stability testing protocols are not publicly detailed, a representative methodology based on the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines for stability testing of new drug products is outlined below.

Experimental Protocol: Long-Term Stability Testing

This protocol is a representative model for assessing the long-term stability of a solid oral dosage form like the this compound/Decitabine tablet.

1. Objective: To evaluate the thermal stability, as well as the effects of humidity and light on the this compound/Decitabine fixed-dose combination tablet over a proposed shelf-life period.

2. Materials:

  • At least three primary batches of the final packaged this compound/Decitabine tablets.

  • Stability chambers with controlled temperature and humidity.

  • Photostability chamber.

  • Validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the simultaneous quantification of this compound, Decitabine, and their degradation products.

  • Dissolution testing apparatus.

  • Other standard analytical equipment for physical and chemical testing.

3. Storage Conditions:

  • Long-term: 25°C ± 2°C / 60% RH ± 5% RH for 24 months.

  • Intermediate (if significant change at accelerated conditions): 30°C ± 2°C / 65% RH ± 5% RH for 12 months.

  • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for 6 months.

4. Testing Frequency:

  • Long-term: 0, 3, 6, 9, 12, 18, and 24 months.

  • Accelerated: 0, 3, and 6 months.

5. Analytical Tests:

  • Appearance: Visual inspection for any changes in color, shape, or markings.

  • Assay (this compound and Decitabine): Quantification of the active pharmaceutical ingredients (APIs) using a validated HPLC method.

  • Impurities and Degradation Products: Detection and quantification of any related substances.

  • Dissolution: Measurement of the in vitro drug release profile.

  • Water Content: Karl Fischer titration to determine the moisture content.

  • Hardness and Friability: Physical testing of the tablets.

6. Photostability Testing: One batch of the drug product is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Samples are tested for any changes in appearance, assay, and degradation products.

7. Acceptance Criteria: The drug product is considered stable if it remains within the established specifications for all tested parameters throughout the study period.

Comparative Efficacy of Oral this compound/Decitabine vs. Intravenous Decitabine

The efficacy of the oral this compound/Decitabine combination has been primarily established in comparison to intravenous (IV) Decitabine in patients with MDS and CMML. The pivotal ASCERTAIN (NCT03306264) and a supportive Phase 2 (NCT02103478) clinical trial demonstrated the bioequivalence and comparable clinical activity of the oral formulation to the standard IV treatment.[2][3][4][5]

Data Presentation: Efficacy and Pharmacokinetics
ParameterOral this compound/Decitabine (35mg/100mg)Intravenous Decitabine (20 mg/m²)Study
Pharmacokinetics ASCERTAIN (Phase 3) [5]
Geometric Mean Ratio of 5-day Cumulative Decitabine AUC99% (90% CI: 93-106%)N/A
Efficacy ASCERTAIN (Phase 3) [2][4]
Complete Remission (CR) Rate21%N/A (all patients received oral therapy from Cycle 3)
Median Duration of CR7.5 monthsN/A
Efficacy Phase 2 (NCT02103478) [4]
Complete Remission (CR) Rate18%N/A (all patients received oral therapy from Cycle 3)
Median Duration of CR8.7 monthsN/A

AUC: Area Under the Curve; CI: Confidence Interval

Safety Profile Comparison (Grade 3/4 Adverse Events)Oral this compound/DecitabineIntravenous Decitabine
NeutropeniaSimilar to IV DecitabineConsistent with known safety profile
ThrombocytopeniaSimilar to IV DecitabineConsistent with known safety profile
AnemiaSimilar to IV DecitabineConsistent with known safety profile
Febrile NeutropeniaSimilar to IV DecitabineConsistent with known safety profile

Note: The overall safety profile of oral this compound/Decitabine was found to be similar to that of IV Decitabine.[2]

Experimental Protocol: ASCERTAIN Phase 3 Clinical Trial (NCT03306264)

1. Objective: To compare the pharmacokinetic (PK) exposure of oral this compound/Decitabine with IV Decitabine and to evaluate the efficacy and safety of the oral combination in patients with MDS and CMML.

2. Study Design: A multicenter, randomized, open-label, crossover study.

3. Patient Population: Adult patients with intermediate-1, intermediate-2, or high-risk MDS or CMML.

4. Treatment Regimen:

  • Patients were randomized 1:1 to two sequences:

    • Sequence A: Oral this compound/Decitabine (35 mg/100 mg) once daily for 5 days in Cycle 1, followed by IV Decitabine (20 mg/m²) for 5 days in Cycle 2.

    • Sequence B: IV Decitabine (20 mg/m²) for 5 days in Cycle 1, followed by Oral this compound/Decitabine (35 mg/100 mg) for 5 days in Cycle 2.

  • From Cycle 3 onwards, all patients received oral this compound/Decitabine.[2]

  • Each treatment cycle was 28 days.

5. Endpoints:

  • Primary Endpoint: To demonstrate pharmacokinetic equivalence based on the 5-day cumulative area under the curve (AUC) of Decitabine for the oral versus IV administration.[5]

  • Secondary Endpoints:

    • Complete Remission (CR) rate.

    • Overall Response Rate (ORR).

    • Duration of response.

    • Conversion from transfusion dependence to independence.

    • Safety and tolerability.

6. Pharmacokinetic and Pharmacodynamic Assessments:

  • Serial blood samples were collected for the measurement of Decitabine concentrations to determine the AUC.

  • Pharmacodynamic assessments included the analysis of global DNA methylation (e.g., LINE-1 methylation) in peripheral blood mononuclear cells.

Mandatory Visualizations

Mechanism of Action: this compound and Decitabine

G cluster_oral_admin Oral Administration cluster_gi_tract Gastrointestinal Tract & Liver cluster_systemic Systemic Circulation cluster_cancer_cell Cancer Cell This compound This compound CDA Cytidine Deaminase (CDA) This compound->CDA Inhibits Decitabine_oral Oral Decitabine Decitabine_oral->CDA Degradation Decitabine_active Active Decitabine Decitabine_oral->Decitabine_active Increased Bioavailability DNA_inc Incorporation into DNA Decitabine_active->DNA_inc DNMT1 DNA Methyltransferase 1 (DNMT1) DNA_inc->DNMT1 Traps Hypomethylation DNA Hypomethylation DNMT1->Hypomethylation Inhibition leads to Tumor_suppressor Tumor Suppressor Gene Re-expression Hypomethylation->Tumor_suppressor Apoptosis Apoptosis Tumor_suppressor->Apoptosis

Caption: Mechanism of action of oral this compound and Decitabine.

Experimental Workflow: ASCERTAIN Clinical Trial

G cluster_screening Screening & Randomization cluster_cycle12 Cycles 1 & 2 (Crossover) cluster_cycle3plus Cycles 3+ cluster_endpoints Endpoint Assessment Patient_pool Eligible Patients with MDS or CMML Randomization 1:1 Randomization Patient_pool->Randomization SeqA Sequence A Randomization->SeqA SeqB Sequence B Randomization->SeqB Cycle1A Cycle 1: Oral this compound/Decitabine SeqA->Cycle1A Cycle1B Cycle 1: IV Decitabine SeqB->Cycle1B Cycle2A Cycle 2: IV Decitabine Cycle1A->Cycle2A All_patients All Patients Cycle2A->All_patients Cycle2B Cycle 2: Oral this compound/Decitabine Cycle1B->Cycle2B Cycle2B->All_patients Oral_therapy Oral this compound/Decitabine until progression or unacceptable toxicity All_patients->Oral_therapy PK Pharmacokinetics (AUC) Oral_therapy->PK Efficacy Efficacy (CR, ORR) Oral_therapy->Efficacy Safety Safety Oral_therapy->Safety

Caption: Workflow of the ASCERTAIN Phase 3 clinical trial.

References

Cedazuridine's Safety Profile: A Comparative Analysis Against Other Deaminase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the safety profile of Cedazuridine, a novel cytidine deaminase inhibitor, against other deaminase inhibitors, supported by experimental data from clinical trials. This compound is a component of the oral combination product INQOVI®, which also contains the hypomethylating agent Decitabine. Its primary function is to inhibit cytidine deaminase (CDA), an enzyme that would otherwise rapidly degrade Decitabine in the gastrointestinal tract and liver, thereby enabling oral administration of Decitabine.[1][2][3]

The primary comparator for this compound's safety in a clinical context is Tetrahydrouridine (THU), another cytidine deaminase inhibitor that has been investigated in combination with Decitabine.[4][5][6][7] This guide will focus on the safety profiles of this compound/Decitabine, Tetrahydrouridine/Decitabine, and intravenous (IV) Decitabine alone to provide a comprehensive overview for researchers and drug development professionals.

Comparative Safety Profile of Deaminase Inhibitor Combinations

The safety profile of this compound is intrinsically linked to its use with Decitabine. Clinical trials have established that the adverse events observed with the oral combination of this compound and Decitabine are similar to those seen with IV Decitabine.[1][8] The most common grade 3 or 4 adverse events are hematologic, including neutropenia, thrombocytopenia, and anemia.[8][9]

A real-world retrospective study of 64 patients treated with oral Decitabine-Cedazuridine reported that the most common adverse events were fatigue (85.9%), severe anemia requiring transfusions (79.7%), and neutropenic fever (42.2%).[6][10] Discontinuation of therapy due to cytopenias occurred in 35.9% of patients.[6][10]

Similarly, clinical trials involving Tetrahydrouridine in combination with oral Decitabine have reported hematological toxicities as the primary adverse events. In a pilot study in patients with chemo-resistant lymphoid malignancies, grade 3 or 4 neutropenia was observed in all seven patients.[5] Another pilot trial in advanced pancreatic cancer found the most frequent treatment-related adverse event to be anemia.[4]

The following table summarizes the key safety findings from clinical trials of this compound/Decitabine, Tetrahydrouridine/Decitabine, and IV Decitabine.

Adverse Event (Grade ≥3)This compound/Decitabine (Oral)[8][9]Tetrahydrouridine/Decitabine (Oral)[4][5]IV Decitabine[4][5][11][12]
Neutropenia 46% - 71%Observed in all patients in one study37% - 87%
Thrombocytopenia 44% - 76%Not specified as Grade ≥340% - 85%
Anemia 40% - 55%Most frequent AE in one study (grade not specified)36% - 82% (any grade)
Febrile Neutropenia 20% - 33%Observed in 3 patients in one study23% - 38%
Fatigue ≥20% (any grade)Observed in 3 patients in one study>50% (any grade)[5]
Nausea ≥20% (any grade)Observed in 3 patients in one study>50% (any grade)[5]

Experimental Protocols

The safety data presented is primarily derived from clinical trials. The methodologies for assessing safety in these trials are standardized to ensure accurate and reproducible results.

Key Clinical Trial Protocols for this compound/Decitabine Safety Assessment:
  • ASCERTAIN Study (NCT03306264): A phase 3, multicenter, open-label, crossover study comparing the pharmacokinetics and safety of oral this compound/Decitabine to IV Decitabine in patients with myelodysplastic syndromes (MDS) or chronic myelomonocytic leukemia (CMML).[8]

    • Adverse Event Monitoring: Treatment-emergent adverse events (TEAEs) were defined as events that occurred or worsened from the first dose of the study treatment until 30 days after the last dose.[12]

    • Grading: The severity of adverse events was graded using the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE) version 4.03.[12]

  • Phase 2 Study (NCT02103478): A phase 2, open-label, randomized crossover study to compare systemic decitabine exposure, demethylation activity, and safety of oral this compound/Decitabine versus IV Decitabine in patients with MDS or CMML.[13]

    • Safety Assessments: Safety was evaluated through patient-reported and investigator-observed adverse events, clinical laboratory testing, physical examinations, and electrocardiograms.[13] Peripheral blood counts were monitored weekly in the first two cycles and at the beginning of each subsequent cycle.[13]

Representative Protocol for Tetrahydrouridine/Decitabine Safety Assessment:
  • Pilot Clinical Trial in Lymphoid Malignancies: A pilot clinical trial of oral Decitabine combined with Tetrahydrouridine in patients with relapsed T- and B-cell malignancies.[5]

    • Adverse Event Attribution: Adverse events were assessed and attributed to the study treatment by the investigators.[5] The primary safety endpoint was the incidence and severity of neutropenia.[5]

Visualizing Mechanisms and Workflows

To better understand the context of this compound's safety profile, the following diagrams illustrate the mechanism of action and a typical clinical trial workflow for safety assessment.

Mechanism_of_Action cluster_oral_admin Oral Administration cluster_gi_tract Gastrointestinal Tract & Liver cluster_systemic_circulation Systemic Circulation cluster_target_cells Target Cancer Cells This compound This compound CDA Cytidine Deaminase (CDA) This compound->CDA Inhibits Decitabine_oral Decitabine (Oral) Decitabine_oral->CDA Degraded by Decitabine_active Active Decitabine Decitabine_oral->Decitabine_active Absorbed as DNA_hypomethylation DNA Hypomethylation Decitabine_active->DNA_hypomethylation Apoptosis Cell Death (Apoptosis) DNA_hypomethylation->Apoptosis

Mechanism of this compound with Decitabine.

Clinical_Trial_Safety_Workflow Patient_Enrollment Patient Enrollment (Informed Consent) Baseline_Assessment Baseline Safety Assessment (Labs, Vitals, Medical History) Patient_Enrollment->Baseline_Assessment Treatment_Administration Treatment Administration (e.g., Oral this compound/Decitabine) Baseline_Assessment->Treatment_Administration AE_Monitoring Ongoing Adverse Event (AE) Monitoring & Reporting Treatment_Administration->AE_Monitoring AE_Grading AE Grading (e.g., CTCAE v4.0) AE_Monitoring->AE_Grading Data_Analysis Safety Data Analysis (Incidence, Severity) AE_Grading->Data_Analysis Regulatory_Reporting Regulatory Reporting (e.g., to FDA) Data_Analysis->Regulatory_Reporting

Typical workflow for safety assessment in a clinical trial.

References

Safety Operating Guide

Safe Disposal of Cedazuridine: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper management and disposal of Cedazuridine, a component of the antineoplastic agent Inqovi, are critical for ensuring personnel safety and environmental protection.[1] As a hazardous drug suspected of causing genetic defects and organ damage, this compound and all materials contaminated with it must be handled and disposed of following stringent cytotoxic waste protocols.[2][3] This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound in a research or laboratory setting.

Hazard Identification and Classification

This compound is classified with multiple health hazards. The following table summarizes its key toxicological and hazard information.[2][3][4]

Hazard CategoryGHS ClassificationDescription
Acute Toxicity Oral: Category 4Harmful if swallowed.[2][3]
Inhalation: Category 4Harmful if inhaled.[2][3]
Germ Cell Mutagenicity Category 2Suspected of causing genetic defects.[2][3]
Specific Target Organ Toxicity Repeated Exposure: Category 2May cause damage to organs through prolonged or repeated exposure.[2][3]
Skin Irritation Category 2Causes skin irritation.[4]
Eye Irritation Category 2ACauses serious eye irritation.[4]
Respiratory Irritation Category 3May cause respiratory irritation.[4]

Disposal Protocols

The following procedures are based on established safety guidelines for handling cytotoxic and hazardous drugs.[5][6][7] They are not derived from specific experimental protocols but represent best practices for laboratory safety and chemical handling.

Step 1: Wear Appropriate Personal Protective Equipment (PPE) Before handling this compound or its waste, all personnel must wear appropriate PPE to prevent exposure.[8] This includes:

  • Two pairs of chemotherapy-tested gloves.[9]

  • A disposable, impermeable gown with long sleeves and closed cuffs.[8]

  • Safety goggles or a face shield to protect against splashes.[4]

  • A respirator (e.g., N95 or P2) may be necessary when handling powders or creating aerosols.[7]

Step 2: Segregate Cytotoxic Waste All items that have come into contact with this compound must be segregated from regular municipal or biohazardous waste streams at the point of generation.[5][10] Use designated, clearly labeled cytotoxic waste containers.[5][7]

Step 3: Dispose of Contaminated Solid Waste

  • Non-Sharp Solids: Items such as contaminated gloves, gowns, bench paper, and empty drug vials should be placed directly into a designated, leak-proof cytotoxic waste bag or container.[8][10] These containers are often color-coded (e.g., red or yellow) and marked with the cytotoxic symbol.[5]

  • Empty Packaging: The original packaging can be disposed of in a sanitary landfill after being punctured to render it unusable, provided it is not contaminated.[11] For contaminated packaging, treat it as cytotoxic waste.

Step 4: Dispose of Contaminated Liquid Waste

  • Prohibition: Do not dispose of liquid waste containing this compound down the drain or into the sewer system.[2][10]

  • Collection: Collect all liquid waste in a sealed, leak-proof, and shatter-resistant container clearly labeled as "Cytotoxic Waste" or "Chemotherapeutic Waste".[10]

  • Treatment: For small quantities, an absorbent material can be added to the liquid waste to solidify it before placing the entire container into the main cytotoxic waste bin.[10]

Step 5: Dispose of Contaminated Sharps

  • Container: All sharps (needles, syringes, contaminated glass slides, etc.) must be disposed of immediately in a puncture-proof, leak-proof sharps container specifically designated for cytotoxic waste.[5][8]

  • Labeling: The container must be clearly labeled with the cytotoxic symbol.[5]

Step 6: Final Disposal Procedure

  • Container Sealing: Once waste containers are three-quarters full, they should be securely sealed to prevent leakage.[10]

  • Professional Disposal: Sealed cytotoxic waste containers must be collected and transported by a licensed hazardous waste management service.[11]

  • Destruction Method: The required method of destruction for cytotoxic waste is typically high-temperature incineration or chemical neutralization to ensure complete breakdown of the hazardous compounds.[5][11]

This compound Disposal Workflow

CedazuridineDisposal cluster_prep Preparation cluster_waste_gen Waste Generation & Segregation cluster_disposal_paths Waste Streams cluster_containment Containment cluster_final Final Disposal start Start: Handling this compound ppe Step 1: Don Appropriate PPE start->ppe segregate Step 2: Generate & Segregate Waste ppe->segregate solid_waste Contaminated Solids (Gloves, Gowns, Vials) segregate->solid_waste Solid liquid_waste Contaminated Liquids segregate->liquid_waste Liquid sharps_waste Contaminated Sharps segregate->sharps_waste Sharps solid_container Step 3: Place in Labeled Cytotoxic Bag/Bin solid_waste->solid_container liquid_container Step 4: Collect in Sealed, Labeled Container liquid_waste->liquid_container sharps_container Step 5: Place in Labeled Cytotoxic Sharps Bin sharps_waste->sharps_container collect Step 6: Seal Full Containers for Pickup solid_container->collect liquid_container->collect sharps_container->collect end Final Disposal: Licensed Incineration collect->end

Caption: Workflow for the safe segregation and disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cedazuridine
Reactant of Route 2
Cedazuridine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.